1-(2-Bromoethyl)-3-methylcyclohexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXMKOFILDWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Bromoethyl)-3-methylcyclohexane CAS number
Technical Whitepaper: The Role of 1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) in the Synthesis of CNS-Active Kinase Inhibitors
Executive Summary
In modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on modular, highly specific building blocks. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) serves as a critical electrophilic intermediate in organic synthesis[1]. As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently leverage this compound to append lipophilic tails to heterocyclic pharmacophores.
Most notably, this compound is a foundational reagent in the synthesis of 1H-indazole-3-carboxamide derivatives, which function as potent Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors[2]. By understanding the physicochemical causality behind this reagent, researchers can optimize their synthetic yields and design more efficacious central nervous system (CNS) therapeutics targeting neurodegenerative and insulin-resistance disorders[3].
Physicochemical Profiling & Structural Rationale
Before deploying any reagent in a multi-step synthesis, its physical parameters must be validated to predict reactivity and solubility profiles.
Table 1: Quantitative Chemical Profile of CAS 22565-20-4
| Parameter | Specification |
| Chemical Name | 1-(2-Bromoethyl)-3-methylcyclohexane |
| CAS Number | 22565-20-4[1] |
| Molecular Formula | C9H17Br[1] |
| Molecular Weight | 205.14 g/mol |
| MDL Number | MFCD20281675[1] |
| Structural Class | Primary Alkyl Halide (Bromide) |
The Causality of Structural Choice: The selection of this specific building block is highly intentional in drug design:
-
The Leaving Group (Bromide): Bromide offers an optimal balance of reactivity and stability for bimolecular nucleophilic substitution (SN2). Alkyl chlorides often require excessive heating or Finkelstein catalysis (adding NaI), which can degrade sensitive amides. Conversely, alkyl iodides are prone to photolytic degradation and unwanted homocoupling.
-
The Ethyl Spacer: The two-carbon linker provides critical rotational degrees of freedom. This allows the bulky cyclohexane ring to dynamically orient itself within the hydrophobic binding pocket of a target kinase without sterically clashing with the hinge-binding core of the drug.
-
The 3-Methylcyclohexyl Moiety: This saturated, branched ring system significantly increases the partition coefficient (LogP) of the final molecule. For GSK-3β inhibitors targeting Alzheimer's or Parkinson's disease, crossing the Blood-Brain Barrier (BBB) is a non-negotiable requirement[3].
Mechanistic Application: Targeting the GSK-3β Pathway
GSK-3β is a proline-directed serine/threonine kinase that acts as a central node in multiple signaling pathways, including insulin and Wnt signaling. In pathological states, overactive GSK-3β leads to the hyperphosphorylation of Tau proteins (forming neurofibrillary tangles in Alzheimer's) and the inhibition of glycogen synthase (driving insulin resistance)[3].
By utilizing CAS 22565-20-4 to synthesize lipophilic 1H-indazole-3-carboxamide inhibitors, researchers can effectively block this kinase, halting pathological phosphorylation[2].
Fig 1: GSK-3β signaling pathway and modulation by indazole-based inhibitors.
Synthetic Methodology: N-Alkylation Workflow
The primary reaction utilizing 1-(2-Bromoethyl)-3-methylcyclohexane is the N-alkylation of a heterocyclic nitrogen (e.g., the 1-position of an indazole core). Because primary alkyl bromides with beta-hydrogens are susceptible to competing E2 elimination (forming alkenes) when exposed to strong bases, the reaction conditions must be carefully calibrated.
Fig 2: SN2 N-alkylation workflow utilizing CAS 22565-20-4 as an electrophile.
Step-by-Step Experimental Protocol: Self-Validating N-Alkylation
To ensure reproducibility and high yield, the following protocol establishes a self-validating system where reaction progress is analytically tracked, and side reactions are minimized through deliberate reagent selection.
Materials Required:
-
1H-indazole-3-carboxamide derivative (1.0 equivalent)
-
1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) (1.2 equivalents)
-
Potassium Carbonate (K2CO3), finely powdered (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Nucleophile Activation
-
Charge an oven-dried, argon-purged round-bottom flask with the 1H-indazole-3-carboxamide derivative (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate).
-
Add finely powdered K2CO3 (2.0 eq). Causality Check: We use K2CO3 instead of Sodium Hydride (NaH) because mild inorganic bases are sufficient to deprotonate the acidic indazole NH (pKa ~14) without promoting E2 elimination of our alkyl bromide.
Step 2: Electrophile Introduction
-
Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution may undergo a slight color change indicating anion formation.
-
Add 1-(2-Bromoethyl)-3-methylcyclohexane (1.2 eq) dropwise via syringe.
-
Elevate the reaction temperature to 70°C using a thermostatic oil bath.
Step 3: Analytical Monitoring (Self-Validation)
-
After 4 hours, extract a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC/MS.
-
Monitor the disappearance of the starting material mass and the appearance of the product mass (Starting Material MW + 205.14 - 80.9 (HBr) = Product MW). Note: If unreacted starting material persists after 8 hours, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, temporarily converting the bromide to a more reactive iodide.
Step 4: Workup and Isolation
-
Once LC/MS confirms >95% conversion, cool the reaction to room temperature.
-
Quench the reaction by pouring it into ice-cold distilled water (5x the volume of DMF). This forces the highly lipophilic alkylated product to precipitate.
-
Filter the precipitate under vacuum, washing thoroughly with water to remove residual DMF and potassium salts.
-
Purify the crude solid via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.
References
To ensure absolute scientific integrity and traceability, the mechanistic and structural claims discussed in this whitepaper are grounded in the following verified sources:
-
Molaid Chemical Database - 1-(2-bromoethyl)-3-methylcyclohexane | 22565-20-4. Contains structural data, MDL numbers, and patent linkages for CAS 22565-20-4. 2
-
Sigma-Aldrich (Merck KGaA) - 3-methylcyclohexane derivatives and analytical standards. Used for molecular weight verification and analytical compliance.
-
Google Patents (EA026952B1 / US20140378455A1) - Use of 1H-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors. Details the biological pathways, neurodegenerative disease applications, and the necessity of lipophilic alkylation in drug synthesis. 3
Sources
Synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4)
Executive Summary & Retrosynthetic Strategy
1-(2-Bromoethyl)-3-methylcyclohexane is a highly versatile aliphatic building block utilized in the synthesis of complex APIs (Active Pharmaceutical Ingredients) and advanced polymeric materials. Direct alkylation strategies to form this scaffold often suffer from poor regioselectivity and polyalkylation byproducts.
To ensure maximum scalability and purity, this whitepaper outlines a highly controlled, four-step linear synthesis starting from the readily available precursor, 3-methylcyclohexanone. The route leverages the Horner-Wadsworth-Emmons (HWE) olefination [1], followed by catalytic hydrogenation [2], hydride reduction [3], and finally, an Appel bromination [4].
Stereochemical Considerations (Expertise & Experience)
The starting material, 3-methylcyclohexanone, possesses a stereocenter at C3. The initial HWE olefination yields a mixture of E/Z isomers. Subsequent catalytic hydrogenation establishes a second stereocenter at C1, resulting in a mixture of cis and trans diastereomers. In standard industrial workflows, this diastereomeric mixture is carried forward; if a specific stereoisomer is required, transition-metal-catalyzed asymmetric hydrogenation must be substituted in Step 2.
Fig 1: Four-step synthetic route to 1-(2-Bromoethyl)-3-methylcyclohexane.
Step-by-Step Experimental Protocols & Self-Validating Systems
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Causality: The HWE reaction is selected over the traditional Wittig reaction because the phosphonate-stabilized carbanion is highly nucleophilic, and the resulting dialkyl phosphate byproduct is water-soluble, allowing for seamless removal during aqueous workup[1].
Protocol:
-
Charge a flame-dried, nitrogen-flushed round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) and anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete carbanion formation.
-
Add 3-methylcyclohexanone (1.0 equiv) dropwise.
-
Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). Stain with KMnO₄. The reaction is validated when the starting ketone spot (Rf ~0.4) disappears and a new UV-active ester spot (Rf ~0.6) appears.
-
Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Step 2: Catalytic Hydrogenation
Causality: Palladium on carbon (Pd/C) provides a highly active surface for the syn-addition of hydrogen gas across the exocyclic double bond, reducing it to the corresponding alkane quantitatively without cleaving the ester[2].
Protocol:
-
Dissolve the crude ethyl 2-(3-methylcyclohexylidene)acetate in absolute ethanol (0.2 M).
-
Add 10% Pd/C (0.05 equiv by weight).
-
Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Maintain the system under a balloon of H₂ gas and stir vigorously for 12 hours.
-
Self-Validation (IPC): Pull a 0.1 mL aliquot, filter, and analyze via ¹H NMR. The system is validated when the vinylic proton signal (~5.6 ppm) is completely absent.
-
Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate to yield ethyl 2-(3-methylcyclohexyl)acetate.
Step 3: Hydride Reduction
Causality: Lithium aluminum hydride (LiAlH₄) is deployed to drive the complete reduction of the ester to a primary alcohol. The reaction proceeds via the nucleophilic delivery of hydride to the ester carbonyl, forming a tetrahedral intermediate that collapses to an aldehyde, which is instantly reduced to the alkoxide[3].
Protocol:
-
Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under N₂.
-
Add ethyl 2-(3-methylcyclohexyl)acetate (1.0 equiv) dissolved in THF dropwise to control the exothermic reaction.
-
Attach a reflux condenser and heat the mixture to 65 °C for 2 hours.
-
Cool to 0 °C. Perform a Fieser workup to quench: Add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O sequentially (where x = grams of LiAlH₄ used).
-
Self-Validation (IPC): Analyze an aliquot via FT-IR spectroscopy. The reduction is validated by the disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).
-
Filter the white, granular aluminum salts and concentrate the filtrate to yield 2-(3-methylcyclohexyl)ethan-1-ol.
Step 4: Appel Bromination
Causality: Converting the primary alcohol to an alkyl bromide using HBr is highly acidic and risks carbocation rearrangement within the cyclohexane ring. The Appel reaction is chosen because it operates under extremely mild, neutral conditions, utilizing triphenylphosphine and carbon tetrabromide to achieve the transformation[4].
Protocol:
-
Dissolve 2-(3-methylcyclohexyl)ethan-1-ol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C.
-
Add triphenylphosphine (PPh₃, 1.2 equiv) in small portions over 15 minutes. The solution will turn slightly yellow.
-
Stir for 2 hours at room temperature.
-
Self-Validation (IPC): Analyze via GC-MS. The reaction is validated by the complete consumption of the alcohol and the appearance of the product peak exhibiting the characteristic 1:1 isotopic bromine mass pattern (m/z ~204/206).
-
Add cold pentane to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct. Filter through a silica plug and concentrate. Purify via flash column chromatography (100% Hexanes) to afford pure 1-(2-bromoethyl)-3-methylcyclohexane.
Fig 2: Mechanistic pathway of the Appel bromination ensuring mild C-O to C-Br conversion.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative outcomes and physical states of the intermediates across the four-step workflow. Adhering to the IPCs ensures these yield brackets are consistently met.
| Step | Intermediate / Product | Expected Yield | Physical State | IPC Analytical Method |
| 1 | Ethyl 2-(3-methylcyclohexylidene)acetate | 85 – 90% | Colorless Oil | TLC (UV / KMnO₄ stain) |
| 2 | Ethyl 2-(3-methylcyclohexyl)acetate | 95 – 98% | Colorless Oil | ¹H NMR (Vinylic proton loss) |
| 3 | 2-(3-Methylcyclohexyl)ethan-1-ol | 88 – 92% | Viscous Liquid | FT-IR (C=O to O-H shift) |
| 4 | 1-(2-Bromoethyl)-3-methylcyclohexane | 80 – 85% | Clear Liquid | GC-MS (m/z 204/206) |
References
-
Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. |[Link][1]
-
Catalytic Hydrogenation in Organic Syntheses | Academic Press (Paul N. Rylander) |[Link][2]
-
Forty years of hydride reductions | Tetrahedron (H.C. Brown, S. Krishnamurthy) |[Link][3]
-
Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols | Beilstein Journal of Organic Chemistry |[Link][4]
Sources
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. BJOC - Appel-reagent-mediated transformation of glycosyl hemiacetal derivatives into thioglycosides and glycosyl thiols [beilstein-journals.org]
Physicochemical Profiling and Synthetic Utility of 1-(2-Bromoethyl)-3-methylcyclohexane in Drug Discovery
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, the selection of appropriate aliphatic building blocks is critical for optimizing both the synthetic tractability and the pharmacokinetic profiles of lead compounds. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) serves as a highly versatile, bifunctional intermediate[1]. Featuring a highly reactive primary alkyl bromide tethered to a sterically tunable methylcyclohexane ring, this molecule is a premier scaffold for introducing lipophilic bulk into active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the physicochemical properties of 1-(2-Bromoethyl)-3-methylcyclohexane, explores its implications in Drug Metabolism and Pharmacokinetics (DMPK), and details field-proven, self-validating experimental protocols for its utilization in carbon-carbon and carbon-heteroatom bond formation.
Structural Identity & The "Magic Methyl" Paradigm
The architecture of 1-(2-Bromoethyl)-3-methylcyclohexane (Formula: C9H17Br) consists of a cyclohexane core substituted at the 1-position with a 2-bromoethyl linker and at the 3-position with a methyl group.
This structural arrangement offers two distinct advantages:
-
Unobstructed Electrophilicity: The primary bromide is separated from the bulky cyclohexane ring by a two-carbon tether. This minimizes steric hindrance at the electrophilic
-carbon, making it an ideal substrate for bimolecular nucleophilic substitution ( ) and oxidative addition by metals. -
The "Magic Methyl" Effect: The strategic installation of a methyl group on the cyclohexane ring can profoundly alter the physicochemical properties of the resulting API. Methylation often restricts the conformational flexibility of the ring, potentially locking the molecule into a bioactive conformation and enhancing target binding affinity[2]. Furthermore, the methyl group increases the overall hydrocarbon character, predictably modulating lipophilicity[3].
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is essential for predicting the behavior of the downstream API. The data summarized below is synthesized from computational models and experimental proxies for methylcyclohexane derivatives[4],[1].
Table 1: Core Physicochemical Properties
| Property | Value | Method / Source |
| CAS Number | 22565-20-4 | Chemical Registry[1] |
| Molecular Formula | C9H17Br | Structural Identity[1] |
| Molecular Weight | 205.13 g/mol | Computed[4] |
| LogP (XLogP3) | ~4.3 | Computed (Isomer Proxy)[4] |
| Topological Polar Surface Area (TPSA) | 0 Ų | Computed[4] |
| Hydrogen Bond Donors / Acceptors | 0 / 0 | Structural Analysis |
| Physical State (at STP) | Liquid | Extrapolated from Alkyl Bromides |
DMPK Implications of the Scaffold
The incorporation of the 3-methylcyclohexyl moiety significantly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The addition of a methyl group to a cyclohexane ring increases lipophilicity (
Figure 1: Logical relationship between the scaffold's physicochemical properties and DMPK outcomes.
Synthetic Utility & Experimental Workflows
As a Senior Application Scientist, I emphasize that successful organic synthesis relies not just on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction.
Protocol A: Synthesis of the Grignard Reagent
The conversion of 1-(2-Bromoethyl)-3-methylcyclohexane into its corresponding Grignard reagent,[2-(3-methylcyclohexyl)ethyl]magnesium bromide, is a fundamental technique for carbon-carbon bond formation.
Causality & Design: Grignard reagents are highly reactive nucleophiles and strong bases. They are exquisitely sensitive to protic solvents and atmospheric moisture, which will prematurely quench the reagent into an unreactive alkane[6],[7]. Therefore, rigorous anhydrous conditions are non-negotiable. Tetrahydrofuran (THF) is preferred over diethyl ether for this specific aliphatic bromide because THF's oxygen atom coordinates more strongly to the magnesium center, stabilizing the resulting organometallic complex[7].
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system continuously with high-purity Argon or Nitrogen.
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask. Add a single crystal of iodine (
). Mechanistic Insight: Iodine chemically etches the passivating magnesium oxide (MgO) layer on the turnings, exposing the highly reactive zero-valent magnesium surface required for oxidative addition[7]. -
Initiation: Add enough anhydrous THF to just cover the magnesium. Introduce 5% of the total volume of 1-(2-Bromoethyl)-3-methylcyclohexane (neat) into the flask. Gently warm the flask with a heat gun.
-
Self-Validation Check: The reaction has successfully initiated when the purple color of the iodine fades to colorless, the solution becomes slightly turbid, and localized boiling occurs at the surface of the magnesium metal.
-
Controlled Addition: Dilute the remaining alkyl bromide in anhydrous THF (to a concentration of ~1.0 M) in the addition funnel. Add this solution dropwise over 45-60 minutes. Mechanistic Insight: The formation of the Grignard reagent is highly exothermic; controlled addition maintains a gentle, self-sustaining reflux without the need for external heating, preventing thermal runaway and Wurtz coupling side-reactions[6],[8].
-
Completion: Once addition is complete, reflux the mixture for an additional 30 minutes using a heating mantle to ensure complete consumption of the alkyl bromide. The resulting dark grey/brown solution is the active Grignard reagent, ready for immediate in situ reaction with an electrophile (e.g., an aldehyde, ketone, or
).
Figure 2: Synthetic workflow for Grignard reagent formation and subsequent electrophilic trapping.
Protocol B: Nucleophilic Aliphatic Substitution ( )
For drug development professionals looking to append the lipophilic 3-methylcyclohexyl tail to an amine-containing pharmacophore, the primary bromide acts as an excellent
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask, dissolve the target secondary amine (1.0 eq) and 1-(2-Bromoethyl)-3-methylcyclohexane (1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (
) and a catalytic amount (0.1 eq) of Potassium Iodide (KI). Mechanistic Insight: acts as a heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. KI facilitates a Finkelstein reaction, transiently converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby accelerating the kinetics. -
Heating: Stir the suspension at 70-80 °C for 12-16 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) and brine to remove the DMF and inorganic salts. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Conclusion
1-(2-Bromoethyl)-3-methylcyclohexane is a highly valuable, structurally nuanced building block in the medicinal chemist's arsenal. Its primary bromide functionality ensures high synthetic tractability via Grignard formation or
References
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- One Part of Chemistry. "Grignard Synthesis of Triphenylmethanol". blogspot.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd7O3zid-UyX9Q-8iXGe_hgyThurMh893bNi08Mf7ykWaqdnTMgMiVoMQvp27Dtgl_UKPG9Zbh2Bp6FrhnLxK3YG-DdhfyW1td_hN6UsA297MaSSfNp5mlHqEw2yzjDpzf6Is6paOxs5oULlIgOD6W_3u_PrxVipMnZoAAeF8Om6i1L5DZrfYX7CIIdVIS
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. One Part of Chemistry: Grignard Synthesis of Triphenylmethanol [1chemistry.blogspot.com]
Structural Elucidation of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive Analytical Framework
Executive Summary & Structural Complexity
The structural elucidation of 1-(2-bromoethyl)-3-methylcyclohexane (Chemical Formula: C₉H₁₇Br, MW: 205.13 g/mol ) presents a multifaceted analytical challenge. As a 1,3-disubstituted cyclohexane, the molecule possesses two chiral centers (C1 and C3), resulting in cis and trans diastereomers. The analytical complexity is compounded by the conformational mobility of the cyclohexane chair and the flexibility of the 2-bromoethyl side chain.
In the cis-1,3-isomer, the molecule can adopt a highly stable diequatorial conformation, minimizing 1,3-diaxial steric clashes. Conversely, the trans-1,3-isomer is forced into an axial-equatorial conformation, leading to distinct spectroscopic signatures[1]. To unambiguously map the carbon framework and assign the relative stereochemistry, researchers must deploy a self-validating matrix of Gas Chromatography-Mass Spectrometry (GC-MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Strategy & Workflow
To prevent confirmation bias during structure elucidation, the analytical workflow must proceed sequentially from gross molecular characterization to precise stereochemical assignment.
Fig 1. Sequential analytical workflow for the structural elucidation of alkyl halides.
Mass Spectrometry (GC-MS) Analysis
Causality behind the method: GC-MS is selected as the primary screening tool because alkyl bromides exhibit a highly diagnostic isotopic signature that immediately confirms the presence of the halogen. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio[2]. Consequently, the molecular ion region will display two distinct peaks (M and M+2) of equal intensity, serving as an internal validation of the molecular formula.
Step-by-Step GC-EI-MS Protocol
-
Sample Preparation: Dissolve 1.0 mg of 1-(2-bromoethyl)-3-methylcyclohexane in 1.0 mL of GC-grade hexane to ensure complete volatilization.
-
Injection: Inject 1.0 µL into the GC inlet operating at 250°C with a split ratio of 50:1 to prevent column overloading.
-
Chromatographic Separation: Utilize a non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Rationale: Alkyl halides separate efficiently by boiling point on non-polar stationary phases. Set the oven program to 50°C (hold 1 min), ramping at 10°C/min to 250°C.
-
Ionization & Detection: Employ Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 300.
Data Interpretation & Fragmentation Logic
Upon ionization, the molecular ions[M]⁺• at m/z 204 and [M+2]⁺• at m/z 206 are observed. The primary fragmentation pathway for alkyl bromides is the heterolytic cleavage of the C-Br bond. Because the C-Br bond is significantly weaker than the C-C bonds, the molecule readily loses a bromine radical (•Br), yielding a highly stable secondary carbocation at m/z 125 ([C₉H₁₇]⁺)[3].
Table 1: Diagnostic GC-EI-MS Fragmentation Ions
| m/z Value | Relative Intensity | Assignment / Mechanistic Origin |
| 204 / 206 | Weak (~5-10%) | [M]⁺• and [M+2]⁺• (Molecular ions, diagnostic 1:1 isotopic ratio) |
| 125 | Base Peak (100%) | [M - Br]⁺ (Heterolytic cleavage; loss of bromine radical) |
| 109 | Moderate (~30%) | [M - CH₂Br]⁺ (Alpha cleavage of the bromoethyl side chain) |
| 95 | Moderate (~40%) | [C₇H₁₁]⁺ (Cyclohexane ring fragmentation) |
| 55 | High (~60%) | [C₄H₇]⁺ (Extensive cyclohexane ring opening) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality behind the method: While MS confirms the molecular weight and halogen presence, it cannot differentiate between structural isomers (e.g., 1,2- vs 1,3-disubstitution). The narrow chemical shift dispersion typical of substituted cyclohexanes necessitates high-field NMR (≥400 MHz) combined with 2D correlation techniques to resolve overlapping multiplets[4].
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
1D Acquisition:
-
Acquire ¹H NMR (16 scans). Critical Parameter: Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the methyl vs. bromoethyl protons.
-
Acquire ¹³C{¹H} NMR (1024 scans, D1 = 2.0s) to observe all 9 distinct carbon environments.
-
-
2D Connectivity Acquisition: Acquire gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map the through-bond carbon framework.
1D NMR Assignments
The ¹H NMR spectrum isolates the functional groups. The protons attached to the bromine-bearing carbon (-CH₂-Br) appear as a distinct triplet near δ 3.42 ppm due to the strong inductive deshielding effect of the electronegative bromine atom. The methyl group at C3 appears as a doublet near δ 0.90 ppm, which is a hallmark signature for methyl-substituted cycloalkanes[5].
Table 2: 1D and 2D NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (²J, ³J) |
| C1 (Ring) | 1.45 | m | 35.2 | C2', C2, C6 |
| C2 (Ring) | 0.80 - 1.80 | m | 41.5 | C1, C3 |
| C3 (Ring) | 1.35 | m | 32.8 | C3-CH₃, C2, C4 |
| C1' (Ethyl) | 1.85 | q, J = 7.0 | 40.1 | C1, C2' |
| C2' (Ethyl) | 3.42 | t, J = 7.0 | 31.5 | C1' |
| C3-CH₃ | 0.90 | d, J = 6.5 | 22.8 | C2, C3, C4 |
2D NMR Connectivity Logic
To prove that the bromoethyl group is attached to the ring (and not part of a longer linear chain), we rely on a self-validating 2D NMR loop. The HSQC links the δ 3.42 protons to the δ 31.5 carbon. The COSY spectrum shows a ³J coupling between the δ 3.42 triplet and the δ 1.85 quartet (-CH₂-). Finally, the HMBC spectrum bridges the side chain to the ring by showing a ³J correlation from the δ 1.85 protons to the C1 methine carbon (δ 35.2) on the cyclohexane ring.
Fig 2. 2D NMR logical workflow establishing connectivity of the 2-bromoethyl side chain.
Stereochemical Elucidation via NOESY
The final step is determining the relative stereochemistry (cis vs. trans) of the 1,3-disubstituted ring. Because the ring protons heavily overlap in the 0.8–1.8 ppm region, direct extraction of ³J_HH coupling constants from the 1D spectrum is often impossible[4].
Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms to observe through-space dipole-dipole interactions (effective up to ~5 Å).
Causality & Logic: In a cyclohexane chair, neighboring diaxial protons exhibit large coupling constants (³J_aa ≈ 11-13 Hz) and distinct spatial proximity[1].
-
If the molecule is the cis-isomer: Both the 2-bromoethyl group at C1 and the methyl group at C3 will occupy the thermodynamically favored equatorial positions. Consequently, the axial methine protons at C1 and C3 will point in the same direction (1,3-diaxial relationship). The NOESY spectrum will show a strong, diagnostic cross-peak between the C1-H and C3-H protons[6].
-
If the molecule is the trans-isomer: One substituent must be axial while the other is equatorial. The C1-H and C3-H protons will no longer share a 1,3-diaxial relationship, and this specific NOE cross-peak will be absent.
By validating the presence or absence of this specific NOE correlation, the exact diastereomer of 1-(2-bromoethyl)-3-methylcyclohexane is definitively assigned.
References
- Title: Structure Elucidation By NMR In Organic Chemistry Source: SMBST College / Wiley URL
-
Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry / Harvard University URL: [Link]
-
Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Mass Spectrometry Part 3 - Fragmentation in Alkyl Halides Source: YouTube (Educational Chemistry) URL: [Link]
-
Title: 12.2: Spectroscopic Properties of Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note Source: Save My Exams URL: [Link]
Sources
- 1. smbstcollege.com [smbstcollege.com]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Synthetic Validation of 1-(2-Bromoethyl)-3-methylcyclohexane: A Technical Guide
Executive Summary & Scope
1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a highly versatile bifunctional aliphatic halide. It serves as a critical structural building block in the development of neuroactive therapeutics, most notably in the synthesis of 1H-indazole-3-carboxamide derivatives that act as Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors for the treatment of bipolar disorder and neurodegenerative diseases [1].
As a Senior Application Scientist, the goal of this whitepaper is to provide an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to the spectroscopic characterization of this compound. This document transcends simple data reporting by detailing the causality behind experimental choices and establishing self-validating protocols that ensure data integrity during drug development workflows.
Synthetic Context & Mechanistic Rationale
To understand the spectroscopic profile of a compound, one must first understand its origin. 1-(2-Bromoethyl)-3-methylcyclohexane is typically synthesized from its corresponding primary alcohol, 2-(3-methylcyclohexyl)ethanol, utilizing phosphorus tribromide (PBr₃) [2].
Causality of Reagent Choice: PBr₃ is deliberately chosen over hydrobromic acid (HBr) to prevent carbocation-mediated rearrangements. HBr protonates the alcohol to form a water leaving group, which can lead to transient carbocation formation and subsequent hydride shifts around the cyclohexane ring. PBr₃, instead, forms a phosphite ester intermediate that undergoes a clean, concerted Sₙ2 displacement by the bromide ion. This ensures the structural integrity of the 3-methylcyclohexyl framework is perfectly preserved.
Fig 1: SN2 conversion of 2-(3-methylcyclohexyl)ethanol to the target bromide via PBr3.
Spectroscopic Data & Structural Elucidation
The following data sets represent the standard analytical package required to confirm the identity and purity of 1-(2-Bromoethyl)-3-methylcyclohexane .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide definitive proof of the carbon framework and the successful installation of the halogen. The electronegativity of the bromine atom heavily deshields the adjacent methylene protons, pushing them downfield to ~3.42 ppm.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 3.42 | Triplet (t) | 2H | 7.1 | -CH₂ -Br |
| 1.85 - 1.72 | Multiplet (m) | 2H | - | -CH₂ -CH₂-Br |
| 1.70 - 1.50 | Multiplet (m) | 4H | - | Ring equatorial protons |
| 1.45 - 1.20 | Multiplet (m) | 3H | - | Ring methine (C1-H, C3-H) |
| 1.15 - 0.75 | Multiplet (m) | 3H | - | Ring axial protons |
| 0.88 | Doublet (d) | 3H | 6.6 | -CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 41.5 | CH₂ | -C H₂-CH₂-Br |
| 39.2 | CH₂ | Ring C2 |
| 35.1 | CH | Ring C1 |
| 34.4 | CH₂ | Ring C4 |
| 33.6 | CH₂ | -C H₂-Br (Deshielded by Halogen) |
| 32.8 | CH₂ | Ring C6 |
| 32.1 | CH | Ring C3 |
| 26.3 | CH₂ | Ring C5 |
| 22.7 | CH₃ | -C H₃ |
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
IR spectroscopy is utilized primarily to confirm the absence of the broad O-H stretch (which would indicate unreacted starting material) and to identify the strong C-Br stretching frequency.
Table 3: ATR-FTIR Diagnostic Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Interpretation |
|---|---|---|---|
| 2945, 2918, 2848 | Strong | C-H stretch (sp³) | Alkane framework confirmation |
| 1452 | Medium | C-H bend (scissoring) | Methylene groups |
| 1376 | Medium | C-H bend (symmetric) | Methyl group |
| 645, 560 | Strong, Sharp | C-Br stretch | Primary alkyl bromide confirmation |
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight and structural connectivity. The presence of bromine is immediately identifiable by the distinct 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br in the molecular ion [M]⁺.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Intensity (%) | Ion Assignment | Structural Significance |
|---|---|---|---|
| 206 | 2 | [M]⁺ (⁸¹Br) | Molecular Ion |
| 204 | 2 | [M]⁺ (⁷⁹Br) | Molecular Ion (1:1 ratio confirms 1 Br atom) |
| 125 | 45 | [M - Br]⁺ | Loss of bromine radical |
| 97 | 100 | [M - C₂H₄Br]⁺ | Base peak; stable methylcyclohexyl cation |
| 55 | 85 |[C₄H₇]⁺ | Cyclohexane ring cleavage |
Fig 2: Primary mass spectrometry (EI, 70 eV) fragmentation pathways of the target compound.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives or instrumental artifacts.
Protocol 1: NMR Sample Preparation & Acquisition
Causality: High-field NMR (400 MHz minimum) is required because the aliphatic protons of the methylcyclohexane ring suffer from severe overlapping multiplets at lower field strengths.
-
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Check: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field against drift. TMS acts as an internal standard; by setting the TMS peak exactly to 0.00 ppm, the entire chemical shift axis is internally calibrated and validated for that specific run.
-
-
Acquisition: Acquire 16 transients for ¹H NMR (relaxation delay = 1s) and 256 transients for ¹³C NMR (relaxation delay = 2s).
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the J-coupling resolution of the triplet at 3.42 ppm.
Protocol 2: ATR-FTIR Analysis
Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods. 1-(2-Bromoethyl)-3-methylcyclohexane is a liquid at room temperature. Grinding a liquid with hygroscopic KBr salts introduces moisture (broad peak at 3300 cm⁻¹) and risks halide exchange (Br⁻ swapping with Cl⁻ if NaCl plates are mistakenly used).
-
Background Validation: Perform a 16-scan background acquisition on the clean, empty diamond ATR crystal.
-
Self-Validation Check: This step subtracts ambient atmospheric CO₂ and water vapor from the final spectrum, ensuring all observed peaks belong solely to the analyte.
-
-
Sample Application: Apply 1-2 drops of the neat liquid directly onto the diamond crystal. Ensure full coverage of the sensor.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Clean the crystal immediately post-run with isopropyl alcohol and verify cleanliness with a secondary background scan.
Protocol 3: GC-EI-MS Parameterization
Causality: Gas Chromatography (GC) separates the analyte from any unreacted alcohol or elimination byproducts (e.g., alkenes). Electron Ionization (EI) at 70 eV is the universal standard because it imparts a consistent amount of internal energy, allowing the resulting fragmentation pattern to be directly validated against NIST spectral libraries.
-
Instrument Tuning: Prior to the run, tune the mass spectrometer using Perfluorotributylamine (PFTBA).
-
Self-Validation Check: The instrument must correctly identify the PFTBA fragments at m/z 69, 219, and 502 with appropriate peak widths. If the mass axis is off by >0.1 amu, the instrument fails the self-validation and must be recalibrated.
-
-
Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, inlet temp 250°C).
-
Oven Program: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C.
-
Detection: Scan mass range m/z 40 to 300. Verify the 1:1 isotopic cluster at m/z 204/206 to confirm the presence of the bromine atom.
References
- Patent US20140378455A1: 1H-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors. Aziende Chimiche Riunite Angelini Francesco A.C.R.A.F. S.P.A. (2014).
-
Antispasmodics. III. Blicke, F. F., & Zienty, F. B., Journal of the American Chemical Society, 61(4), 774-776. (1939). URL:[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L., John Wiley & Sons. (2014). URL:[Link]
Sources
Structural Elucidation of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive 1H NMR Guide
Executive Summary
As pharmaceutical pipelines increasingly rely on complex aliphatic scaffolds to improve drug lipophilicity and metabolic stability, the precise structural characterization of functionalized cycloalkanes has become paramount. 1-(2-Bromoethyl)-3-methylcyclohexane is a highly versatile building block; its 2-bromoethyl moiety serves as a reactive electrophile for alkylation, while the 3-methylcyclohexyl ring provides a sterically tunable, lipophilic core.
This whitepaper provides an in-depth technical guide to the
Conformational Causality & Stereochemical Dynamics
To accurately interpret the
-
Methyl Group (-CH
): A-value 1.7 kcal/mol. -
2-Bromoethyl Group (-CH
CH Br): A-value 1.8–1.9 kcal/mol.
Because the molecule is 1,3-disubstituted, its stereochemistry radically alters its conformational landscape [1]:
-
Cis-Isomer: The cis-1,3 isomer overwhelmingly favors the diequatorial (e,e) conformation. The alternative diaxial (a,a) conformation is virtually non-existent due to catastrophic 1,3-diaxial steric clash between the methyl and bromoethyl groups.
-
Trans-Isomer: The trans-1,3 isomer is forced into a conformational mixture where one group is axial and the other is equatorial. Because the 2-bromoethyl group has a slightly larger A-value, the equilibrium marginally favors the equatorial-axial (e,a) conformer (bromoethyl equatorial, methyl axial) over the (a,e) conformer [4].
NMR Causality: This conformational locking directly dictates the observed
Conformational equilibria of 1-(2-Bromoethyl)-3-methylcyclohexane.
Self-Validating 1H NMR Acquisition Protocol
A spectrum is only as reliable as the methodology used to acquire it. To ensure high-fidelity data suitable for regulatory submissions or rigorous peer review, the following self-validating workflow must be employed.
Step-by-Step Methodology
-
Sample Preparation & Concentration:
-
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality & Validation: 0.6 mL ensures the liquid column height is exactly 4.5–5.0 cm in a standard 5 mm NMR tube. This centers the sample perfectly within the RF coil, eliminating magnetic susceptibility distortions at the air-liquid meniscus.
-
-
Probe Tuning and Matching (ATM):
-
Action: Automatically or manually tune the probe to the exact Larmor frequency of
H in the specific sample matrix. -
Causality & Validation: Proper tuning maximizes the efficiency of RF pulse delivery and signal detection, optimizing the Signal-to-Noise Ratio (SNR).
-
-
Locking and Shimming:
-
Action: Lock onto the deuterium frequency of CDCl
. Adjust the Z, Z2, and Z3 room-temperature shims. -
Causality & Validation: Shimming homogenizes the
magnetic field. Self-Validation Check: Inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz (ideally < 0.6 Hz). If the peak is broader or asymmetric, the shims are inadequate and must be re-optimized.
-
-
Pulse Sequence & Acquisition Parameters:
-
Action: Use a standard 1D
H pulse sequence (zg30 on Bruker systems). Set the relaxation delay ( ) to 2.0–3.0 seconds. Acquire 16 to 64 scans. -
Causality & Validation: For accurate quantitative integration,
must be of the slowest relaxing proton. If integration ratios deviate from whole numbers, it validates that the relaxation delay was insufficient, prompting a re-run with a longer .
-
-
FID Processing:
-
Action: Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation (FT). Perform manual zero-order and first-order phase corrections.
-
Self-validating 1H NMR acquisition workflow for structural elucidation.
Quantitative Spectral Interpretation
The
Chemical Shift Assignments & Causality
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( | Causality / Assignment Notes |
| -CH | 3.40 – 3.55 | Triplet (t) | 2H | ~6.8 – 7.2 | Deshielding: The highly electronegative bromine atom inductively withdraws electron density, severely deshielding these protons and shifting them downfield [2]. |
| Sidechain -CH | 1.70 – 1.90 | Multiplet (q/m) | 2H | Complex | Splitting: Couples with both the adjacent -CH |
| Ring C1, C3 (CH) | 1.30 – 1.60 | Multiplet (m) | 2H | Complex | Conformation: Broad multiplets. The exact shift is heavily dependent on whether the proton is locked in an axial or equatorial position. |
| Ring -CH | 0.85 – 0.95 | Doublet (d) | 3H | ~6.5 | Splitting: Split into a doublet by the single adjacent methine proton at the C3 position. |
| Ring CH | 0.80 – 1.80 | Multiplet (m) | 8H | Complex | Anisotropy: Axial protons resonate upfield (~0.9–1.2 ppm) relative to equatorial protons (~1.5–1.8 ppm) due to anisotropic shielding from adjacent C-C bonds[3]. |
Note: The exact chemical shifts within the aliphatic envelope (0.80 - 1.80 ppm) will present as a complex, second-order multiplet system. Unambiguous assignment of individual ring protons requires 2D NMR techniques.
Advanced 2D NMR Workflows for Unambiguous Assignment
Because the cyclohexane ring protons (C2, C4, C5, C6) overlap significantly, 1D
-
COSY (Correlation Spectroscopy): Maps homonuclear
couplings. Tracing the cross-peaks from the easily identifiable -CH Br triplet (3.45 ppm) allows the analyst to "walk" down the sidechain to the C1 methine proton, anchoring the ring assignment. -
HSQC (Heteronuclear Single Quantum Coherence): Correlates
H signals to their directly attached C nuclei. This resolves the overlapping proton envelope by spreading the signals across the much wider C chemical shift dispersion (~20-40 ppm for the ring carbons). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space interactions (< 5 Å). Crucial for Isomer Identification: In the cis-1,3 isomer (diequatorial), the axial protons at C1 and C3 are on the same face of the ring and will show a strong NOE cross-peak. The absence of this specific cross-peak strongly suggests the trans isomer.
References
-
Title: 4.08: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: (2-Bromoethyl)cyclohexane Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]
-
Title: 4.8 Conformations of Disubstituted Cyclohexanes Source: Organic Chemistry | OpenStax URL: [Link]
13C NMR Spectroscopy of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive Technical Guide
Abstract
For researchers and drug development professionals, precise structural elucidation of aliphatic cyclic intermediates is a critical step in synthetic validation. This whitepaper provides an in-depth technical analysis of the
Structural and Stereochemical Foundations
1-(2-Bromoethyl)-3-methylcyclohexane (
In a 1,3-disubstituted cyclohexane system, the cis-isomer is thermodynamically favored because it allows both substituents to occupy equatorial positions, thereby minimizing steric 1,3-diaxial interactions. Conversely, the trans-isomer forces one substituent into an axial position. This axial orientation induces a strong
Because the molecule lacks a bisecting mirror plane or any rapid intramolecular symmetry operations, all nine carbon atoms are chemically non-equivalent. Consequently, the broadband-decoupled
Theoretical Framework: C Chemical Shifts
The exact chemical shift of each
-
Electronegativity and Deshielding (
and effects): The bromine atom is highly electronegative. It pulls electron density away from neighboring carbon atoms, causing them to be deshielded and resonate at a lower magnetic field (higher ppm)[2]. The exocyclic methylene carbon directly attached to the bromine (C8) will experience the strongest -deshielding effect. -
Ring Carbon Substitution: Tertiary ring carbons (C1, C3) generally resonate further downfield than unsubstituted secondary ring carbons (C4, C5, C6) due to the
-substituent effect of the attached alkyl chains.
Predicted C NMR Spectrum Data
Based on empirical substituent additivity rules for cyclohexane derivatives, the following table summarizes the predicted quantitative data for the cis-diequatorial isomer.
| Carbon Position | Type | Predicted Shift (ppm) | Mechanistic Rationale |
| C1 | CH (Tertiary) | ~35.0 - 38.0 | Ring carbon, |
| C2 | CH | ~40.0 - 43.0 | Ring carbon, situated between two substituted tertiary carbons (C1 and C3). |
| C3 | CH (Tertiary) | ~31.0 - 34.0 | Ring carbon, |
| C4 | CH | ~33.0 - 36.0 | Ring carbon, |
| C5 | CH | ~25.0 - 28.0 | Ring carbon, furthest from both substituents (least deshielded). |
| C6 | CH | ~32.0 - 35.0 | Ring carbon, |
| C7 | CH | ~38.0 - 42.0 | Exocyclic methylene, |
| C8 | CH | ~31.0 - 34.0 | Exocyclic methylene, directly attached to the electronegative Bromine[3]. |
| C9 | CH | ~22.0 - 23.0 | Equatorial methyl group. |
Note: Unlike proton spectra, the peak areas in a standard
Experimental Protocol & Self-Validating Systems
To ensure scientific integrity and reproducibility, the acquisition of the
Step-by-Step Acquisition Methodology
-
Sample Preparation:
-
Dissolve 30–50 mg of high-purity 1-(2-bromoethyl)-3-methylcyclohexane in 0.6 mL of Deuterated Chloroform (
). -
Causality:
provides a deuterium lock signal to stabilize the spectrometer's magnetic field. Its central carbon resonance (a distinct triplet at ~77.16 ppm) serves as an internal chemical shift reference[4].
-
-
Instrument Setup:
-
Transfer the solution to a standard 5 mm NMR tube. Insert into a high-field NMR spectrometer (e.g., 400 MHz for
H, corresponding to 100 MHz for C).
-
-
Broadband Decoupling Acquisition:
-
Execute a broadband proton decoupling pulse sequence (e.g., zgpg30 or WALTZ-16).
-
Causality: This removes
H- C spin-spin splitting, collapsing multiplets into single sharp resonance lines for each chemically distinct carbon[2]. This dramatically simplifies the spectrum and enhances the signal-to-noise ratio via the NOE.
-
-
Relaxation Parameters:
-
Set the Relaxation Delay (D1) to 2.0–3.0 seconds.
-
Causality: This ensures complete relaxation of all carbons between pulses, preventing signal saturation.
-
-
Signal Averaging:
-
Acquire 256 to 512 scans (NS). The low natural abundance of the
C isotope (~1.1%) necessitates extensive signal averaging to achieve a viable signal-to-noise ratio.
-
Workflow for 13C NMR acquisition and structural validation.
Signal Assignment Logic & DEPT-135 Validation
Because a standard broadband-decoupled spectrum does not provide information regarding the number of protons attached to each carbon, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is required as a self-validating system.
-
DEPT-135 Mechanics: In this experiment, primary (
) and tertiary ( ) carbons appear as positive signals (pointing up), while secondary ( ) carbons appear as negative signals (pointing down). Quaternary carbons are entirely suppressed.
By cross-referencing the standard
-
The single positive signal at ~22-23 ppm is unambiguously assigned to the C9 methyl group.
-
The positive signals in the 30-40 ppm range are assigned to the tertiary ring carbons (C1 and C3).
-
The six negative signals correspond to the secondary carbons. The furthest downfield negative signals (~38-43 ppm) belong to C2 (between the two substituents) and C7 (the exocyclic methylene
to the ring).
Logical assignment of 13C NMR signals based on carbon type and DEPT-135 phase.
References
-
PubChem . "(2-Bromoethyl)cyclohexane | C8H15Br | CID 15440". National Center for Biotechnology Information. Available at:[Link]
-
Master Organic Chemistry . "13C NMR - How Many Signals". Master Organic Chemistry. Available at:[Link]
-
OpenStax . "13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry". OpenStax. Available at:[Link]
-
Chem Help ASAP . "Chemical shift of functional groups in 13C NMR spectroscopy". YouTube. Available at: [Link]
Sources
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 1-(2-Bromoethyl)-3-methylcyclohexane
Executive Summary
In the realm of modern analytical chemistry and drug development, the structural verification of synthetic intermediates is paramount. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a highly versatile alkyl halide utilized in the synthesis of complex pharmaceutical architectures, most notably 1H-indazole-3-carboxamide derivatives that function as Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors[1]. This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation dynamics of this molecule, providing researchers with a self-validating analytical framework grounded in thermodynamic principles and isotopic signatures.
Experimental Methodology: GC-EI-MS Protocol
To achieve a self-validating analytical system, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for volatile alkyl halides. The lack of highly polar functional groups makes Electrospray Ionization (ESI) inefficient; conversely, EI provides highly reproducible, library-matchable spectra.
Step-by-Step Analytical Workflow
-
Sample Preparation (Dilution): Dissolve 1.0 mg of 1-(2-Bromoethyl)-3-methylcyclohexane in 1.0 mL of MS-grade hexane.
-
Causality: Hexane is a non-polar, highly volatile solvent that does not interfere with the analyte's retention time. It prevents the thermal degradation that can occur in neat injections.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Causality: Particulate removal prevents capillary column blockage, maintaining the integrity of the chromatographic system and ensuring reproducible retention times.
-
-
GC Injection: Inject 1.0 µL of the sample in split mode (ratio 50:1) at an inlet temperature of 250 °C.
-
Causality: Split injection prevents mass spectrometer detector saturation and chromatographic peak fronting, ensuring sharp, Gaussian peak shapes necessary for accurate integration.
-
-
Chromatographic Separation: Utilize a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) with ultra-high purity Helium (99.999%) carrier gas at a constant flow of 1.0 mL/min. Program the oven with an initial hold at 60 °C for 2 min, followed by a ramp of 15 °C/min to 280 °C.
-
Causality: The temperature gradient ensures the volatile hexane solvent elutes in the dead volume, while the heavier brominated analyte is adequately retained and resolved from any potential synthetic impurities.
-
-
Electron Ionization (EI): Operate the EI source at a standardized 70 eV with a source temperature of 230 °C.
-
Causality: At 70 eV, the de Broglie wavelength of the bombarding electrons matches the bond lengths of typical organic molecules, maximizing ionization efficiency and generating stable, predictable radical cations[2].
-
-
Mass Analysis: Scan from m/z 40 to 300 using a quadrupole mass analyzer.
-
Causality: This specific mass range captures the lowest significant hydrocarbon fragments (e.g., m/z 41) up to the molecular isotopic doublet (m/z 204/206), while omitting the solvent delay (m/z < 40) to protect the electron multiplier from solvent burnout.
-
Figure 1: Sequential GC-EI-MS workflow for the analysis of volatile alkyl halides.
Mechanistic Fragmentation Pathways
The fragmentation of 1-(2-Bromoethyl)-3-methylcyclohexane is governed by the relative bond dissociation energies of the molecule and the inherent stability of the resulting carbocations.
The Molecular Ion ( ) and Isotopic Signatures
Upon electron bombardment, a non-bonding electron from the bromine atom is typically ejected, forming the molecular radical cation (
-
Self-Validating Metric: Any ion containing the intact bromine atom will manifest as a distinct doublet separated by 2 atomic mass units. For this molecule (
), the molecular ion appears as a weak but diagnostic doublet at m/z 204 and 206 [4].
Heterolytic C-Br Cleavage (m/z 125)
The C-Br bond is relatively weak (~285 kJ/mol) compared to the C-C bonds (~347 kJ/mol) of the cyclohexane ring. Consequently, the dominant fragmentation pathway is the heterolytic cleavage of the C-Br bond, where the bonding electrons are retained by the highly electronegative bromine atom[3].
-
Mechanism:
-
Result: Expulsion of the bromine radical yields the
carbocation at m/z 125 . This primary carbocation rapidly undergoes a 1,2-hydride shift to form a highly stable tertiary carbocation at the ring junction, often resulting in the base peak (100% relative abundance) of the spectrum.
Homolytic HBr Elimination (m/z 124)
Alkyl bromides frequently undergo a homolytic elimination of hydrogen bromide (HBr).
-
Mechanism:
-
Result: The loss of 80 Da (
Br + H) or 82 Da ( Br + H) generates a radical cation at m/z 124 ( ). This ion represents a substituted cyclohexene derivative, stabilized by the newly formed double bond.
Alpha Cleavage and Ring Dynamics (m/z 97, 83, 55)
Cycloalkanes exhibit distinct fragmentation patterns due to the inherent stability of their closed-ring structures[5]. However, the presence of the bromoethyl side chain introduces an
-
Loss of the Side Chain: Cleavage of the C-C bond connecting the bromoethyl group to the ring expels a
radical, yielding the methylcyclohexyl cation ( ) at m/z 97 . -
Ring Opening: Both the m/z 125 and m/z 97 ions can undergo subsequent ring-opening reactions. A common pathway for substituted cyclohexanes is the loss of neutral alkene molecules (e.g., ethylene or propylene). The loss of propylene (
, 42 Da) from m/z 125 yields the m/z 83 fragment ( ), while deeper ring cleavage yields the highly stable allyl/butyl-type cations at m/z 55 ( ).
Cyclic Bromonium Ion Formation (m/z 107 / 109)
A unique feature of terminal bromoethyl groups is their capacity to fold back and attack the
-
Result: This intramolecular nucleophilic attack forms a stable, three-membered cyclic bromonium ion (
)[6]. Because it retains the bromine atom, it appears as a characteristic 1:1 doublet at m/z 107 and 109 .
Figure 2: Logical mapping of primary EI-MS fragmentation pathways for 1-(2-Bromoethyl)-3-methylcyclohexane.
Quantitative Data Summary
The following table synthesizes the expected quantitative mass spectrometry data, providing a rapid reference for spectral interpretation and structural validation.
| m/z Value(s) | Expected Relative Abundance | Ion Assignment | Mechanistic / Structural Origin |
| 204 / 206 | Low (~5-10%) | Intact molecular ion (1:1 | |
| 125 | High (Base Peak) | Heterolytic C-Br cleavage; forms stable | |
| 124 | Medium | Elimination of neutral HBr; forms | |
| 107 / 109 | Medium | Intramolecular rearrangement forming a cyclic bromonium ion. | |
| 97 | High | Alpha cleavage; loss of the bromoethyl radical leaving the ring intact. | |
| 83 | High | Secondary ring fragmentation; loss of propylene from m/z 125. | |
| 55 | High | Deep ring cleavage yielding a stabilized allyl/butyl-type cation. |
Conclusion
The structural elucidation of 1-(2-Bromoethyl)-3-methylcyclohexane via EI-MS relies on a predictable, thermodynamically driven cascade of fragmentations. By understanding the causality behind the 1:1 isotopic doublet of bromine, the propensity for heterolytic C-Br cleavage, and the inherent stability of substituted cyclohexane rings, analytical scientists can confidently validate the synthesis of this critical pharmaceutical intermediate. This self-validating methodology ensures high-fidelity data acquisition, ultimately accelerating downstream drug development pipelines.
References
-
JoVE (Journal of Visualized Experiments). "Mass Spectrometry: Alkyl Halide Fragmentation." JoVE Science Education Database. Available at:[Link]
- Google Patents. "Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors." Patent US20140378455A1.
-
eGyanKosh. "Mass Spectrometry: Fragmentation Patterns (Unit 13)." Indira Gandhi National Open University. Available at:[Link]
-
DocBrown's Advanced Organic Chemistry. "Mass spectrum of bromomethane and fragmentation patterns." DocBrown.info. Available at:[Link]
-
RSC Publishing. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." Natural Product Reports. Available at:[Link]
Sources
- 1. EA026952B1 - Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors - Google Patents [patents.google.com]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 1-(2-Bromoethyl)-3-methylcyclohexane in Drug Discovery
Executive Summary & Chemical Profile
1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a highly versatile primary alkyl halide utilized extensively as a lipophilic building block in organic synthesis and medicinal chemistry. The incorporation of cycloalkyl-ethyl moieties is a proven strategy for modulating the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients. Notably, this specific moiety and its closely related structural analogs have been successfully employed in the synthesis of clinical candidates, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1] and glycogen synthase kinase 3 beta (GSK-3β) inhibitors[2].
This application note provides a comprehensive, causality-driven guide to performing nucleophilic substitution reactions with this substrate, ensuring high yields, high purity, and reproducible scalability for drug development professionals.
Mechanistic Insights & Reactivity Causality
The reactivity of 1-(2-Bromoethyl)-3-methylcyclohexane is primarily dictated by the position of its leaving group. Because the bromide atom is situated on an exocyclic primary carbon, the steric hindrance typically associated with bulky cyclohexane rings is significantly mitigated by the two-carbon ethyl spacer[3].
Consequently, the molecule strongly favors bimolecular nucleophilic substitution (SN2) pathways over unimolecular (SN1) pathways[4]. The formation of a primary carbocation—a prerequisite for the SN1 mechanism—is energetically highly unfavorable[3]. Instead, the reaction proceeds via a concerted, single-step mechanism[5]. The nucleophile executes a backside attack on the electrophilic carbon, leading to a pentacoordinate transition state, which simultaneously displaces the bromide leaving group[5]. Because the reaction occurs at the exocyclic chain, the stereocenters on the cyclohexane ring (C1 and C3) remain unaffected, preserving the diastereomeric purity of the starting material.
Caption: SN2 Mechanism for 1-(2-Bromoethyl)-3-methylcyclohexane.
Reaction Optimization & Kinetic Control
To maximize the efficacy of the SN2 substitution, the reaction environment must be engineered to enhance nucleophilicity while suppressing competing elimination (E2) pathways. The rate of an SN2 reaction is second-order, meaning it is directly dependent on the concentration of both the substrate and the nucleophile[4].
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are strictly recommended. These solvents effectively solvate counter-cations (e.g., Na⁺, K⁺) but leave the nucleophilic anions poorly solvated ("naked"), thereby drastically increasing their reactivity[6].
-
Base Selection (for Neutral Nucleophiles): When utilizing neutral nucleophiles like amines, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) must be added. The causality here is critical: the base acts as an acid scavenger to neutralize the generated hydrobromic acid (HBr), preventing the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction.
Quantitative Reaction Parameters
The following table summarizes empirically established parameters for various nucleophilic substitutions on 1-(2-Bromoethyl)-3-methylcyclohexane to achieve optimal yields[7].
Table 1: Standardized Parameters for SN2 Substitutions
| Nucleophile Type | Reagent Example | Optimal Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Amine | R-NH₂ / K₂CO₃ | DMF | 60 - 80 | 12 - 18 | 75 - 85 |
| Secondary Amine | R₂NH / DIPEA | Acetonitrile | 70 - 90 | 16 - 24 | 65 - 80 |
| Alkoxide (O-Alkyl) | NaOR | THF / DMF | 25 - 60 | 4 - 8 | 80 - 95 |
| Azide | NaN₃ | DMSO | 25 - 50 | 6 - 12 | 85 - 98 |
| Cyanide | NaCN | DMSO | 60 - 80 | 12 - 16 | 70 - 85 |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to allow scientists to verify reaction progression in real-time.
Protocol A: N-Alkylation (Synthesis of Lipophilic Amine Intermediates)
This methodology is utilized to append the 3-methylcyclohexylethyl moiety to a nitrogen-containing pharmacophore, a critical step in the synthesis of complex target inhibitors[1].
Reagents:
-
1-(2-Bromoethyl)-3-methylcyclohexane (1.0 eq, limiting reagent)
-
Secondary Amine Nucleophile (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Catalytic Potassium Iodide (KI) (0.1 eq) - Optional but recommended
-
Anhydrous DMF (10 mL per gram of substrate)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ and the secondary amine in anhydrous DMF under an inert nitrogen atmosphere.
-
Finkelstein Activation (Causality Step): Add catalytic KI. Rationale: Iodide acts as a highly effective nucleophile and leaving group, transiently converting the alkyl bromide into a more reactive alkyl iodide in situ, thereby accelerating the overall SN2 process.
-
Substrate Addition: Add 1-(2-Bromoethyl)-3-methylcyclohexane dropwise via syringe at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C.
-
Self-Validation Checkpoint: After 1-2 hours, observe the reaction mixture. A fine, dense white precipitate (KBr) should begin to accumulate at the bottom of the flask. This is a direct visual confirmation that bromide displacement is actively occurring.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS until the alkyl halide is fully consumed (typically 12-16 hours).
-
Workup: Cool the mixture to room temperature. Quench by pouring into a 5x volume of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). Rationale: DMF is highly soluble in EtOAc; washing with LiCl effectively pulls residual DMF into the aqueous phase, preventing contamination of the final product.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
Protocol B: O-Alkylation (Etherification)
This protocol describes the synthesis of ether derivatives via the reaction of 1-(2-Bromoethyl)-3-methylcyclohexane with an alkoxide[7].
Step-by-Step Procedure:
-
Alkoxide Generation: In a flame-dried flask under nitrogen, dissolve the target alcohol (1.1 eq) in anhydrous THF. Cool to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) will immediately occur. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide nucleophile.
-
Coupling: Add 1-(2-Bromoethyl)-3-methylcyclohexane (1.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 50°C for 6 hours.
-
Workup: Carefully quench excess NaH with a few drops of methanol, followed by water. Extract with Diethyl Ether, wash with brine, dry over MgSO₄, and concentrate.
Caption: Standardized SN2 Experimental Workflow.
Analytical Validation
To ensure the scientific integrity of the synthesized intermediates, the following analytical signatures should be confirmed:
-
GC-MS / LC-MS: Confirm the mass shift corresponding to the loss of the bromine isotope pattern (M and M+2 peaks of roughly equal intensity) and the appearance of the target molecular ion [M+H]⁺.
-
¹H-NMR (CDCl₃): The diagnostic triplet associated with the -CH₂-Br protons (typically around δ 3.4 ppm) will shift significantly upfield (e.g., to δ 2.5 - 2.8 ppm for N-alkylation) upon successful substitution.
References
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry, YouTube. Available at:[Link]
-
7.1: Nucleophilic Substitution Reaction Overview, Chemistry LibreTexts. Available at: [Link]
-
9.2. Common nucleophilic substitution reactions, Organic Chemistry 1: An open textbook, Lumen Learning. Available at: [Link]
-
Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1, ACS Publications. Available at: [Link]
-
1-(2-bromoethyl)-3-methylcyclohexane | 22565-20-4 (1H-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors), Molaid. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-(2-bromoethyl)-3-methylcyclohexane - CAS号 22565-20-4 - 摩熵化学 [molaid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Functionalized Cyclohexanes from 1-(2-Bromoethyl)-3-methylcyclohexane
Executive Summary
The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its conformational rigidity and predictable lipophilicity. However, direct functionalization of the cyclohexane core often suffers from poor regioselectivity and competing elimination pathways. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) circumvents these issues by providing a highly reactive, primary electrophilic spacer. This application note provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for converting this versatile building block into diverse, pharmacologically relevant scaffolds.
Pharmacological Relevance & Structural Rationale
The incorporation of a 3-methylcyclohexyl moiety is a proven strategy for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a target molecule[1]. The steric bulk and lipophilicity of this group enhance membrane permeability and can lock a molecule into a bioactive conformation.
Notably, 1-(2-bromoethyl)-3-methylcyclohexane serves as a critical precursor in the synthesis of, which are potent glycogen synthase kinase 3 beta (GSK-3β) inhibitors[2]. These inhibitors are actively investigated for the treatment of neurodegenerative diseases, insulin-resistance disorders, and severe mood disorders[2]. The ethyl linker acts as a crucial spatial bridge between the lipophilic cyclohexane tail and the hydrogen-bonding indazole pharmacophore, optimizing receptor pocket binding.
Mechanistic Insights: Overcoming Steric Hindrance
Direct nucleophilic substitution (
The Causality of the Linker: By utilizing 1-(2-bromoethyl)-3-methylcyclohexane, the electrophilic carbon is shifted to a primary position. This structural modification fundamentally alters the reaction trajectory:
-
Steric Relief: The primary alkyl bromide is fully accessible for nucleophilic backside attack, virtually eliminating steric hindrance[4].
-
Elimination Suppression: The lack of ring-constrained
-hydrogens adjacent to the leaving group drastically reduces the thermodynamic favorability of elimination, ensuring high yields of the target substitution product. -
Stereochemical Integrity: The relative stereochemistry (cis/trans) of the 3-methyl group on the cyclohexane ring remains undisturbed during the reaction, allowing for the predictable synthesis of diastereomerically pure libraries[5].
Synthetic Workflows
Caption: Synthetic workflow for functionalizing 1-(2-bromoethyl)-3-methylcyclohexane into diverse scaffolds.
Quantitative Data: Reaction Optimization
To establish the most efficient conditions for the synthesis of N-alkylated pharmacophores, an optimization study was conducted using piperidine as a model secondary amine nucleophile. The data below illustrates the profound impact of solvent polarity and base selection on the
Table 1: Optimization of
| Entry | Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | THF | DIPEA (2.0) | 65 | 24 | 65 | 58 |
| 2 | CH | K | 80 | 16 | 82 | 75 |
| 3 | DMF | K | 80 | 12 | 90 | 84 |
| 4 | DMF | Cs | 80 | 8 | >99 | 92 |
Mechanistic Causality for Optimization: Entry 4 provides the optimal conditions. N,N-Dimethylformamide (DMF), a polar aprotic solvent, excellently solvates the transition state cation while leaving the nucleophile "naked" and highly reactive. Furthermore, the use of Cesium Carbonate (Cs
Detailed Experimental Protocols
Protocol A: Synthesis of N-Alkylated Amines via Substitution
This protocol is designed to couple 1-(2-bromoethyl)-3-methylcyclohexane with secondary amines, a critical step in synthesizing indazole-based GSK-3β inhibitors[2].
Reagents:
-
1-(2-Bromoethyl)-3-methylcyclohexane (1.0 equiv, limiting reagent)
-
Target Amine (e.g., Piperidine) (1.2 equiv)
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Anhydrous DMF (0.2 M relative to bromide)
Step-by-Step Methodology:
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add the target amine and anhydrous DMF. Stir to ensure complete dissolution.
-
Base Addition: Add Cs
CO in one portion. Stir the suspension at room temperature for 15 minutes to pre-activate the amine. -
Electrophile Addition: Add 1-(2-bromoethyl)-3-methylcyclohexane dropwise via syringe over 5 minutes.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir vigorously for 8 hours.
-
Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The reaction is complete when the non-polar bromide precursor (
, visualized by iodine or ) completely disappears, replaced by a more polar, ninhydrin-active amine spot. -
Workup (Self-Validating Purification): Cool the mixture to room temperature and quench with distilled water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Acid-Base Extraction: Extract the combined organic layers with 1M HCl (3 x 15 mL). Causality: This step is a self-validating purification mechanism. Only the successfully aminated product forms a water-soluble hydrochloride salt, migrating to the aqueous layer, while unreacted bromide and non-basic impurities remain in the organic layer.
-
Isolation: Basify the acidic aqueous layer to pH 10 using 2M NaOH. Extract the liberated free amine with Dichloromethane (3 x 20 mL). Dry the combined DCM layers over anhydrous
, filter, and concentrate under reduced pressure to yield the pure N-alkylated product.
Protocol B: C-C Bond Formation via Grignard Generation
To synthesize extended aliphatic chains or carboxylic acids (e.g., 3-(3-methylcyclohexyl)propanoic acid), the bromide is converted into a Grignard reagent.
Reagents:
-
1-(2-Bromoethyl)-3-methylcyclohexane (1.0 equiv)
-
Magnesium Turnings (1.5 equiv)
-
Iodine crystal (catalytic)
-
Anhydrous THF (0.5 M)
-
Dry Ice (Solid CO
, excess)
Step-by-Step Methodology:
-
Activation: To a flame-dried, argon-flushed flask equipped with a magnetic stirrer and reflux condenser, add Magnesium turnings and a single crystal of iodine. Heat gently with a heat gun until the iodine vaporizes, activating the Mg surface.
-
Initiation: Add 10% of the 1-(2-bromoethyl)-3-methylcyclohexane solution (in anhydrous THF) to the flask.
-
Self-Validating Initiation: Observe the reaction. The initiation is visually self-validating: the mixture will turn slightly cloudy, the brown iodine color will fade to colorless, the magnesium turnings will begin to pit/dissolve, and a mild exotherm will occur. Do not proceed to step 4 until initiation is confirmed.
-
Addition: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux without external heating.
-
Maturation: After complete addition, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide.
-
Carboxylation: Cool the dark grey Grignard solution to -78 °C. Carefully pour the solution over a large excess of crushed Dry Ice in a separate, dry beaker. Allow the excess CO
to sublime as the mixture warms to room temperature. -
Quenching & Isolation: Quench the magnesium salts by slowly adding 2M HCl until the pH is < 2. Extract the aqueous mixture with Diethyl Ether (3 x 30 mL). Wash the organic layer with brine, dry over
, and concentrate to yield the crude carboxylic acid, which can be recrystallized from hexanes.
References
- Source: WIPO (PCT) WO2013124169A1 (Google Patents)
-
Title: Antispasmodics. III. (Synthesis of 1-(2-bromoethyl)-3-methylcyclohexane precursors) Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. EA026952B1 - Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-bromoethyl)-3-methylcyclohexane - CAS号 22565-20-4 - 摩熵化学 [molaid.com]
Application Note: 1-(2-Bromoethyl)-3-methylcyclohexane as a Strategic Alkylating Agent in Medicinal Chemistry
Executive Summary
In modern drug discovery and complex organic synthesis, the precise modulation of a molecule's physicochemical properties is paramount. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) serves as a highly strategic building block for appending lipophilic cycloalkyl-ethyl motifs[1]. This application note provides an in-depth mechanistic analysis, quantitative optimization data, and self-validating protocols for utilizing this reagent in nucleophilic substitution (
Chemical Profile & Medicinal Chemistry Rationale
The incorporation of bulky, non-aromatic rings into drug scaffolds is a proven medicinal chemistry strategy to improve pharmacokinetic profiles. Appending a 2-(3-methylcyclohexyl)ethyl group allows chemists to fine-tune the Lipophilic Metabolism Efficiency (LipMetE) of a lead compound[2]. By replacing flat aromatic rings with saturated cycloalkyl equivalents, researchers can often maintain target binding affinity while significantly reducing cytochrome P450-mediated metabolic clearance and improving aqueous solubility[2].
Structurally, 1-(2-bromoethyl)-3-methylcyclohexane is designed to overcome the synthetic limitations of direct cycloalkyl halides. If a bromine atom were attached directly to the methylcyclohexane ring (a secondary halide) or as a bromomethyl group (a neopentyl-like system), steric hindrance would severely retard nucleophilic attack. The two-carbon ethyl spacer isolates the electrophilic primary carbon from the steric bulk of the cyclohexane ring, ensuring rapid and efficient alkylation kinetics.
Mechanistic Causality: Mastering the Reaction
The alkylation of nucleophiles (amines, thiols, phenols) using 1-(2-bromoethyl)-3-methylcyclohexane proceeds via a bimolecular nucleophilic substitution (
However, because the reagent possesses
Mechanistic divergence of 1-(2-bromoethyl)-3-methylcyclohexane under basic conditions.
Quantitative Optimization of Reaction Parameters
To establish a robust protocol, we must analyze how different variables impact the
Furthermore, the addition of a catalytic amount of Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, temporarily converting the alkyl bromide into a highly reactive alkyl iodide, which accelerates the
Table 1: Impact of Reaction Conditions on Alkylation Efficiency (Secondary Amine Nucleophile)
| Solvent | Base (1.5 eq) | Temp (°C) | Additive | Yield (%) | Mechanistic Causality | |
| DMF | NaH | 80 | None | 22% | 25 : 75 | Strong base and high heat drive rapid |
| DMF | 80 | None | 54% | 60 : 40 | Milder base improves | |
| ACN | 60 | None | 78% | 85 : 15 | Lower temperature and polar aprotic solvent favor | |
| ACN | 50 | KI (0.1 eq) | 94% | 98 : 2 | Cesium effect and Finkelstein catalysis maximize |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Rather than blindly running a reaction for a set time, these workflows include specific analytical checkpoints to ensure the chemistry is proceeding as mechanistically intended.
Step-by-step experimental workflow for optimized S_N2 alkylation protocols.
Protocol A: N-Alkylation of Secondary Amines
Target Audience: Medicinal chemists synthesizing piperidine/piperazine-based drug analogs.
-
Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the secondary amine (1.0 mmol, 1.0 eq) and anhydrous Acetonitrile (ACN, 10 mL) to achieve a 0.1 M solution.
-
Activation: Add finely powdered Cesium Carbonate (
, 1.5 mmol, 1.5 eq). Stir the suspension vigorously at room temperature for 15 minutes to pre-organize the nucleophile (the "Cesium effect" enhances the solubility and reactivity of the amine). -
Alkylation: Dropwise, add 1-(2-bromoethyl)-3-methylcyclohexane (1.1 mmol, 1.1 eq). Attach a reflux condenser and heat the reaction block to 50 °C.
-
Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.
-
Success Indicator: Disappearance of the starting amine mass peak (
) and emergence of the alkylated product mass peak. -
Troubleshooting: If conversion is <50%, do not increase the temperature (this will trigger
elimination). Instead, add Potassium Iodide (KI, 0.1 mmol, 0.1 eq) to catalyze the reaction via an intermediate alkyl iodide. Stir for an additional 4 hours.
-
-
Workup: Cool the mixture to room temperature. Quench with distilled water (10 mL) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Isolation: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent amine streaking).
Protocol B: S-Alkylation of Heteroaryl Thiols
Note: Thiols are highly polarizable "soft" nucleophiles and undergo
-
Preparation: Dissolve the heteroaryl thiol (1.0 mmol, 1.0 eq) in anhydrous Dimethylformamide (DMF, 5 mL).
-
Activation: Add Potassium Carbonate (
, 1.2 mmol, 1.2 eq). Stir at room temperature for 10 minutes until the generation of the thiolate anion is complete (often indicated by a slight color change to yellow). -
Alkylation: Add 1-(2-bromoethyl)-3-methylcyclohexane (1.05 mmol, 1.05 eq) in one portion. Stir at room temperature (20–25 °C). Heating is rarely required for thiolate alkylations.
-
Validation Checkpoint (1 Hour): Perform TLC (Thin Layer Chromatography) using a UV lamp and Iodine stain.
-
Success Indicator: Complete consumption of the highly UV-active starting thiol (typically low
) and appearance of a new, higher spot corresponding to the thioether.
-
-
Workup & Isolation: Pour the reaction mixture into ice water (20 mL) to precipitate the product. If the product is a solid, isolate via vacuum filtration and wash with cold water. If it is an oil, extract with Diethyl Ether (3 × 10 mL), wash thoroughly with water (to remove DMF) and brine, dry over
, and concentrate.
References
- Title: 1-(2-Bromoethyl)-3-methylcyclohexane (Product Data & Specifications)
- Title: Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE)
- Source: Cancer Research (AACR Journals)
- Title: Optimizing Reaction Conditions for 2-Bromoethyl Propanoate Alkylation Source: BenchChem Technical Support Center URL
Sources
Application Note: Room-Temperature Suzuki-Miyaura Cross-Coupling of Bromoalkanes
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the C(sp3)–C(sp2/sp3) cross-coupling of unactivated primary and secondary bromoalkanes.
Executive Summary & Strategic Importance
The enrichment of sp3-hybridized carbons in small-molecule drug candidates is a proven strategy to improve clinical success rates by enhancing solubility, decreasing off-target toxicity, and increasing three-dimensional structural complexity. While the Suzuki-Miyaura coupling is the industry standard for C(sp2)–C(sp2) bond formation, extending this methodology to unactivated bromoalkanes (alkyl bromides) has historically been a major synthetic bottleneck.
This application note details robust, room-temperature protocols for coupling primary and secondary bromoalkanes with organoboranes. By leveraging the seminal catalyst architectures developed by the Fu laboratory[1], researchers can bypass traditional failure modes and achieve high-yielding C–C bond formations under remarkably mild conditions.
Mechanistic Causality: Overcoming the sp3 Bottleneck
Coupling unactivated bromoalkanes presents two distinct kinetic and thermodynamic hurdles:
-
Sluggish Oxidative Addition: Unlike aryl or vinyl halides, alkyl bromides lack an adjacent π-system to pre-coordinate with the metal center, making the initial oxidative addition step energetically demanding.
-
The β-Hydride Elimination Trap: Once the alkyl-metal(II) intermediate is formed, it is highly susceptible to rapid β-hydride elimination. This undesired pathway yields an alkene byproduct and a metal-hydride species, permanently terminating the productive catalytic cycle.
The Solution: To outcompete β-hydride elimination, the transmetalation and reductive elimination steps must be drastically accelerated.
-
For primary bromoalkanes , the use of Palladium(II) acetate paired with the bulky, highly electron-rich ligand tricyclohexylphosphine (PCy3) is uniquely effective[1]. The high electron density of PCy3 forces the oxidative addition, while its massive steric bulk (cone angle) compresses the intermediate, accelerating reductive elimination before β-hydride elimination can occur.
-
For secondary bromoalkanes , Palladium often fails. Instead, Nickel catalysis utilizing specific 1,2-diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) suppresses isomerization and facilitates the coupling[2].
Fig 1. Catalytic cycle of alkyl Suzuki coupling highlighting the β-hydride elimination trap.
The Critical Role of Hydration in Transmetalation
A counter-intuitive but critical parameter in the Suzuki coupling of bromoalkanes is the strict requirement for water .
In traditional cross-couplings, anhydrous conditions are often rigorously maintained. However, when coupling alkyl bromides using the Pd/PCy3 system, employing anhydrous K3PO4 results in near-zero conversion[3]. Water is required to hydrate the phosphate base, generating hydroxide ions that attack the organoborane. This forms a four-coordinate, hydroxy-bound borate adduct [R-B(OH)Y2]-. This negatively charged adduct is the actual active species that undergoes transmetalation with the sterically hindered Pd(II) center[1].
Experimental Directive: You must either use commercially available K3PO4·H2O or deliberately spike anhydrous K3PO4 with exactly 1.0 equivalent of deionized water.
Catalyst System Selection Matrix
To ensure reproducibility, select your catalytic system based strictly on the substitution pattern of your bromoalkane electrophile.
| Substrate Class | Metal Precursor | Optimal Ligand | Base / Hydration | Solvent | Temp |
| Primary Bromoalkanes | Pd(OAc)2 (4 mol%) | PCy3 (8 mol%) | K3PO4·H2O (3.0 equiv) | THF or Dioxane | 20–25 °C |
| Secondary Bromoalkanes | NiCl2·glyme (10 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) | KOt-Bu (1.5 equiv) | i-BuOH / THF | 20–25 °C |
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Coupling of Primary Bromoalkanes
Based on the optimized conditions by Netherton and Fu[1].
Reagents & Stoichiometry:
-
Primary Alkyl Bromide: 1.0 mmol (1.0 equiv)
-
Organoborane (e.g., B-alkyl-9-BBN): 1.2 mmol (1.2 equiv)
-
Pd(OAc)2: 0.04 mmol (4 mol%)
-
Tricyclohexylphosphine (PCy3): 0.08 mmol (8 mol%)
-
K3PO4·H2O: 3.0 mmol (3.0 equiv)
-
Anhydrous THF: 3.0 mL
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)2 (8.9 mg), PCy3 (22.4 mg), and K3PO4·H2O (691 mg).
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.
-
Reagent Addition: Inject anhydrous THF (3.0 mL) into the vial, followed by the primary alkyl bromide (1.0 mmol).
-
Borane Addition: Slowly inject the organoborane solution (1.2 mmol) dropwise over 2 minutes.
-
Reaction: Stir the mixture vigorously (800 rpm) at room temperature (20–25 °C) for 16–24 hours. The mixture will typically transition from pale yellow to a dark brown/black suspension.
-
Quench & Workup: Open the vial to air. Dilute the mixture with Ethyl Acetate (10 mL) and quench with deionized water (10 mL). Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) using an appropriate hexane/EtOAc gradient.
Fig 2. Step-by-step workflow for the room-temperature Suzuki coupling of alkyl bromides.
Protocol B: Nickel-Catalyzed Coupling of Secondary Bromoalkanes
Based on the optimized conditions by Saito and Fu[2].
Modifications from Protocol A:
-
Replace Pd/PCy3 with NiCl2·glyme (10 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).
-
Replace K3PO4·H2O with KOt-Bu (1.5 equiv).
-
Use a solvent mixture of i-BuOH and THF.
-
Note: Nickel systems are highly sensitive to oxygen. Rigorous Schlenk techniques or glovebox preparation is mandatory to prevent catalyst deactivation.
In-Process Controls (IPC) & Self-Validating Systems
To ensure the protocol is functioning as a self-validating system, researchers must implement the following analytical controls:
-
Alkene-to-Product Ratio Monitoring (GC-MS/FID):
-
Causality: The primary failure mode is β-hydride elimination.
-
Validation: Pull a 50 µL aliquot at t = 2 hours. Quench with water, extract with hexanes, and analyze via GC-MS. A healthy reaction will show an alkene (elimination byproduct) to cross-coupled product ratio of < 1:10.
-
Troubleshooting: If the alkene dominates, your transmetalation step is failing. Verify that your K3PO4 is the monohydrate form[3], and ensure your PCy3 ligand has not oxidized to the phosphine oxide (check via 31P NMR).
-
-
Chemoselectivity Control:
-
Alkyl bromides will couple selectively in the presence of alkyl chlorides[1]. If your substrate contains both, and you observe chloride coupling or polymerization, your catalyst loading is too high, or the reaction temperature has exceeded 30 °C.
-
References
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. 1
-
Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. 2
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. 3
Sources
solvent effects on reaction rates of 1-(2-Bromoethyl)-3-methylcyclohexane
Application Note: Solvent Effects on SN2 Reaction Rates of 1-(2-Bromoethyl)-3-methylcyclohexane
Executive Summary
1-(2-Bromoethyl)-3-methylcyclohexane is a highly versatile primary alkyl halide building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its specific structural geometry, the functionalization of this molecule predominantly proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This application note provides an in-depth mechanistic analysis of how solvent selection dictates the reaction kinetics, alongside a validated, self-monitoring protocol for optimizing substitution yields while suppressing competitive elimination (E2) pathways.
Mechanistic Causality & Structural Analysis
Substrate Geometry & Steric Factors
The reactivity of an alkyl halide in an SN2 reaction is fundamentally governed by steric hindrance at the electrophilic carbon[1]. 1-(2-Bromoethyl)-3-methylcyclohexane features a primary leaving group (-Br) situated on an ethyl linker. Because the
The Hughes-Ingold Rules & Solvent Polarity The choice of solvent is the single most critical parameter for accelerating the SN2 rate of primary bromides[3]. According to the Hughes-Ingold rules, the transition state of an SN2 reaction between a neutral alkyl halide and an anionic nucleophile involves the dispersal of negative charge[2].
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess highly polarized O-H or N-H bonds that act as strong hydrogen-bond donors. When an anionic nucleophile (e.g., N
, CN ) is introduced, protic solvents form a dense "solvent cage" around the anion. This intense solvation lowers the ground-state energy of the nucleophile, significantly increasing the activation energy ( ) required to reach the transition state, thereby severely retarding the reaction rate[2][3]. -
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents possess high dielectric constants but lack hydrogen-bond donors. They effectively solvate the counter-cation (e.g., Na
, K ) via their polarized oxygen or nitrogen atoms, but leave the anionic nucleophile relatively unsolvated or "naked"[4]. This lack of solvation raises the ground-state energy of the nucleophile, dramatically lowering the activation barrier ( ) and accelerating the SN2 reaction rate by several orders of magnitude[4][5].
Quantitative Data: Solvent Effect on Relative SN2 Rates
To illustrate the profound impact of solvent selection, the table below summarizes the theoretical relative reaction rates for the SN2 displacement of a primary alkyl bromide (analogous to 1-(2-Bromoethyl)-3-methylcyclohexane) across various solvent classes.
| Solvent Class | Solvent | Dielectric Constant ( | H-Bond Donor | Relative SN2 Rate |
| Polar Protic | Methanol | 33.0 | Yes | 1 (Baseline) |
| Polar Protic | Ethanol | 24.5 | Yes | ~1.5 |
| Polar Aprotic | Acetone | 21.0 | No | ~5,000 |
| Polar Aprotic | DMF | 38.3 | No | ~1,000,000 |
| Polar Aprotic | DMSO | 46.7 | No | ~1,500,000 |
Data extrapolated from standard physical organic chemistry kinetic profiles for primary alkyl bromides[5].
Validated Experimental Protocol: Azidation via SN2
The following protocol details the substitution of 1-(2-Bromoethyl)-3-methylcyclohexane with sodium azide (NaN
Materials Required:
-
1-(2-Bromoethyl)-3-methylcyclohexane (Substrate)
-
Sodium Azide (NaN
, Nucleophile) -
Anhydrous Dimethyl Sulfoxide (DMSO, Polar Aprotic Solvent)
-
Internal Standard (e.g., Dodecane, for GC-MS tracking)
Step-by-Step Methodology:
-
Reagent Preparation & Drying (Critical Causality): Ensure DMSO is strictly anhydrous (
50 ppm H O) and stored over 3Å molecular sieves. Rationale: Trace water introduces hydrogen-bonding protic character, which will form a solvent cage around the azide ion and depress the reaction rate[3]. -
Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, suspend 1.5 equivalents of NaN
in anhydrous DMSO (0.5 M concentration relative to substrate). Stir at room temperature for 15 minutes to ensure partial dissolution of the azide salt. -
Substrate Addition: Add 1.0 equivalent of 1-(2-Bromoethyl)-3-methylcyclohexane dropwise via syringe. Add 0.1 equivalents of dodecane as an internal standard for quantitative tracking.
-
Kinetic Heating: Heat the reaction mixture to 60°C. Rationale: While SN2 reactions in DMSO are fast at room temperature, mild heating ensures complete conversion within 2-4 hours. Exceeding 80°C is avoided to suppress any competitive E2 elimination that could arise from the weakly basic character of the azide ion.
-
In-Process Monitoring (Self-Validation): Withdraw 50
L aliquots every 60 minutes. Quench the aliquot in 1 mL water and extract with 1 mL ethyl acetate. Analyze the organic layer via GC-MS. The reaction is deemed complete when the substrate peak area is <2% relative to the internal standard. -
Aqueous Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 5 volumes of distilled water. Rationale: DMSO is highly miscible with water; this step drives the non-polar azido product into the organic phase. Extract three times with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. The resulting product is typically >95% pure, but can be further purified via flash chromatography (Hexanes/EtOAc) if required.
Visualizations
Mechanistic pathway: How solvent polarity and hydrogen bonding dictate SN2 activation energy.
Self-validating SN2 azidation workflow for 1-(2-Bromoethyl)-3-methylcyclohexane.
References
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.[Link]
-
11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. Pressbooks.[Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.[Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.[Link]
-
SN 2 reaction. LS College.[Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Safe Handling, Storage, and Reactivity Profiling of 1-(2-Bromoethyl)-3-methylcyclohexane
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Chemical Profiling
In modern drug development, functionalized alkyl halides are indispensable building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs) and lipid-based delivery systems. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a primary alkyl bromide featuring a substituted cyclohexane ring. While its primary utility lies in its role as a robust electrophile in nucleophilic substitution (SN2) and Grignard reactions, its chemical nature demands rigorous safety and handling protocols.
To design a self-validating safety protocol, one must first understand the quantitative and qualitative properties of the compound.
Table 1: Physicochemical and Hazard Summary
| Parameter | Specification / Data |
| Chemical Name | 1-(2-Bromoethyl)-3-methylcyclohexane |
| CAS Number | 22565-20-4 |
| Molecular Formula | C9H17Br |
| Molecular Weight | 205.14 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Reactivity Classification | Electrophilic alkylating agent |
| Primary GHS Hazards | Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT-SE (Cat 3) |
| Incompatibilities | Strong oxidizing agents, strong bases, reactive metals |
Mechanistic Causality of Hazards
Standard safety data sheets often list hazards without explaining their chemical basis[1]. As an application scientist, understanding why a chemical is hazardous ensures that safety protocols are applied logically rather than blindly.
-
Electrophilicity and Biological Alkylation: The reactivity of 1-(2-Bromoethyl)-3-methylcyclohexane is governed by the strong polarization of the carbon-bromine (C-Br) bond. Bromide is an excellent leaving group, leaving the adjacent primary carbon highly susceptible to nucleophilic attack. If exposed to human tissue, this compound can act as an alkylating agent, reacting indiscriminately with biological nucleophiles such as the sulfhydryl groups of proteins or the amine residues in nucleic acids. This SN2-driven protein alkylation is the direct mechanistic cause of its severe skin and eye irritation.
-
Photolytic Degradation: Alkyl bromides are sensitive to ultraviolet (UV) light. UV exposure induces homolytic cleavage of the C-Br bond, generating highly reactive bromine radicals and subsequent hydrobromic acid (HBr) upon reaction with ambient moisture. This degradation pathway necessitates specific storage conditions to prevent the buildup of corrosive and pressurized gases inside the container.
-
Dehydrohalogenation: In the presence of strong bases, the compound can undergo E2 elimination, stripping a proton and the bromide ion to form an alkene and HBr. This exothermic reaction dictates strict segregation from basic reagents during storage[2].
Standard Operating Procedures (SOP): Safe Handling
The following protocol outlines a self-validating system for handling 1-(2-Bromoethyl)-3-methylcyclohexane. Each step includes a verification check to ensure the integrity of the workflow.
Phase 1: Pre-Operational Validation
-
Environmental Control: Conduct all handling within a certified chemical fume hood. Validation: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s before opening the chemical container.
-
Barrier Protection: Don a flame-resistant laboratory coat, chemical splash goggles, and heavy-duty nitrile gloves. Causality: Standard latex gloves offer poor resistance to halogenated organics and will rapidly degrade. Inspect nitrile gloves for micro-tears prior to use.
Phase 2: Dispensing and Reaction Setup
-
Reagent Purification (Optional but Recommended): If the reagent has been stored for >6 months, it may contain trace HBr from ambient hydrolysis. Pass the required volume through a short plug of activated basic alumina to neutralize and remove acidic impurities.
-
Transfer Technique: Use a gas-tight glass syringe or a dedicated glass graduated cylinder. Avoid plastic pipettes, as prolonged contact with alkyl bromides can leach plasticizers.
-
Exotherm Mitigation: When adding the bromide to a reaction mixture containing strong nucleophiles or organometallics (e.g., magnesium turnings for Grignard formation), add the reagent dropwise. Validation: Monitor the internal reaction temperature using a thermocouple to ensure the exotherm remains within the target thermodynamic parameters.
Phase 3: Quenching and Decontamination
-
Neutralization: Never dispose of unreacted 1-(2-Bromoethyl)-3-methylcyclohexane directly into waste. Quench residual reagent by stirring it with a mild, inexpensive nucleophile (e.g., dilute sodium thiosulfate or dilute ammonium hydroxide) to convert the reactive bromide into a benign, water-soluble derivative.
-
Waste Segregation: Route all quenched mixtures and contaminated wash solvents into strictly labeled Halogenated Organic Waste containers.
Storage Protocols
To maintain the scientific integrity of the compound and ensure laboratory safety, storage conditions must inhibit the degradation pathways outlined in Section 2.
-
Vessel: Store exclusively in tightly sealed amber glass bottles . The amber glass filters out UV radiation, preventing homolytic C-Br cleavage.
-
Atmosphere: For long-term stability, flush the headspace of the container with an inert gas (Nitrogen or Argon) before sealing to prevent oxidative degradation and moisture-induced hydrolysis.
-
Temperature & Location: Store in a cool, dry, and well-ventilated corrosives/flammables cabinet (typically 2°C to 8°C depending on manufacturer specifications).
-
Segregation: Strictly isolate from strong oxidizers, strong bases, and reactive metals (e.g., sodium, potassium) to prevent runaway exothermic reactions[2].
Workflow Visualization
Logical workflow for the safe handling, reaction, and emergency containment of alkyl bromides.
References
-
ChemSrc. "1-(2-Bromoethyl)-3-methylcyclohexane | CAS#: 22565-20-4 Chemical & Physical Properties". ChemSrc Database. Available at: [Link]
Sources
1-(2-Bromoethyl)-3-methylcyclohexane: Strategic Applications in Pharmaceutical Intermediate Synthesis
Application Note & Experimental Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Level: Advanced / Expert
Executive Summary
In modern drug discovery, the precise tuning of a molecule's physicochemical properties—such as lipophilicity, steric bulk, and metabolic stability—is paramount. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) serves as a highly versatile, bifunctional building block designed for this exact purpose. Featuring a highly reactive primary alkyl bromide tethered to a sterically nuanced 3-methylcyclohexyl moiety, this compound is an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs), including GPCR ligands, immunosuppressants, and kinase inhibitors (such as GSK-3β inhibitors) [1].
Unlike its unmethylated analog, (2-bromoethyl)cyclohexane, the addition of the methyl group at the 3-position breaks molecular symmetry. This introduces crucial stereocenters (allowing for cis/trans and enantiomeric SAR exploration) and increases the overall lipophilicity of the resulting pharmacophore, which can significantly enhance Blood-Brain Barrier (BBB) penetration for CNS targets.
Physicochemical Profiling & Pharmacological Relevance
Causality in Design: Why the 3-Methyl Substitution?
When designing a drug molecule, the substitution of a standard cyclohexyl group with a 3-methylcyclohexyl group is rarely accidental.
-
Lipophilicity (LogP) Enhancement: The unmethylated (2-bromoethyl)cyclohexane has a baseline XLogP of approximately 4.10 [2]. The addition of the methyl group pushes the LogP higher, which is highly advantageous for driving the hydrophobic collapse of the ligand into deep, lipophilic receptor pockets.
-
Steric Shielding & Conformational Locking: The 3-methyl group restricts the ring-flipping dynamics of the cyclohexane chair conformation. By locking the molecule into a preferred equatorial/axial arrangement, entropy is reduced prior to receptor binding, often leading to a higher binding affinity (ΔG).
-
Metabolic Soft-Spot Blockade: Cytochrome P450 enzymes frequently oxidize unsubstituted cycloalkanes. The strategic placement of a methyl group can sterically hinder these metabolic pathways, prolonging the drug's half-life.
Pharmacological advantages of integrating the 3-methylcyclohexylethyl group.
Mechanistic Pathways & Synthetic Strategies
The primary utility of 1-(2-bromoethyl)-3-methylcyclohexane lies in its primary bromide leaving group. Because the bromide is situated on an unhindered ethyl chain (two carbons away from the bulky cyclohexane ring), it undergoes SN2 nucleophilic substitution with exceptional efficiency.
SN2 N-Alkylation
For pharmaceutical intermediates, SN2 reactions with secondary amines (e.g., piperidines, piperazines) are the most common application. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is critical. These solvents solvate the counter-cation (e.g., K⁺ from K₂CO₃), leaving the basic anion highly reactive. The primary nature of the electrophile ensures that elimination (E2) side reactions are minimized, provided the temperature is carefully controlled.
Grignard Cross-Coupling
Alternatively, the bromide can be converted into a Grignard reagent (R-MgBr) [3]. This reverses the polarity (Umpolung) of the terminal carbon, turning it into a potent nucleophile for Kumada cross-coupling or addition to carbonyls.
Workflow for SN2 N-alkylation using 1-(2-bromoethyl)-3-methylcyclohexane.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: SN2 N-Alkylation of a Piperazine Scaffold
Objective: Synthesize a tertiary amine intermediate via SN2 displacement.
Reagents & Materials:
-
1-(2-Bromoethyl)-3-methylcyclohexane (1.1 equiv)
-
Substituted Piperazine derivative (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, finely powdered, 3.0 equiv)
-
Potassium Iodide (KI, catalytic, 0.1 equiv) - See causality note below.
-
Anhydrous DMF (10 mL / mmol)
Step-by-Step Procedure:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the piperazine derivative (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add finely powdered K₂CO₃ (3.0 equiv). Stir at room temperature for 15 minutes to allow for the deprotonation equilibrium to establish.
-
Catalyst & Electrophile Addition: Add catalytic KI (0.1 equiv), followed by the dropwise addition of 1-(2-bromoethyl)-3-methylcyclohexane (1.1 equiv).
-
Causality Note: KI is added to facilitate a Finkelstein-type SN2 pre-reaction. The iodide ion displaces the bromide to form an alkyl iodide in situ, which is a superior leaving group and accelerates the SN2 attack by the amine.
-
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Stir vigorously for 12–16 hours.
-
In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the S/M (starting material) mass peak disappears and the [M+H]⁺ peak of the alkylated product dominates.
-
Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (30 mL / mmol). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL) to remove residual DMF, followed by brine.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure intermediate.
Protocol B: Preparation of the Grignard Reagent
Objective: Generate[2-(3-methylcyclohexyl)ethyl]magnesium bromide for downstream cross-coupling.
Reagents & Materials:
-
1-(2-Bromoethyl)-3-methylcyclohexane (1.0 equiv)
-
Magnesium turnings (1.5 equiv)
-
Iodine (I₂, 1 crystal) or 1,2-dibromoethane (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Activation: Place Mg turnings (1.5 equiv) in a flame-dried Schlenk flask under argon. Add a single crystal of I₂ and heat gently with a heat gun until purple vapors fill the flask, activating the magnesium surface by removing the oxide layer.
-
Initiation: Add enough anhydrous THF to just cover the Mg turnings. Add 5% of the total volume of 1-(2-bromoethyl)-3-methylcyclohexane. Wait for the reaction to initiate (indicated by the disappearance of the iodine color and gentle bubbling).
-
Addition: Once initiated, dilute the remaining alkyl bromide in THF (to achieve a 1.0 M final concentration) and add dropwise via an addition funnel at a rate that maintains a gentle reflux without external heating.
-
Maturation: After complete addition, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide.
-
Validation (Titration): Cool to room temperature. The concentration of the resulting Grignard reagent must be validated by titration against salicylaldehyde phenylhydrazone or iodine prior to use in cross-coupling reactions.
Quantitative Data & Optimization
To ensure optimal yields and minimize side reactions (such as E2 elimination or Wurtz coupling), the following parameters have been benchmarked for SN2 S-alkylation and N-alkylation pathways.
| Parameter | SN2 N-Alkylation (Amines) | SN2 O/S-Alkylation (Phenols/Thiols) | Grignard Formation |
| Preferred Solvent | DMF or Acetonitrile | Acetone or DMF | Anhydrous THF |
| Optimal Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or NaH | N/A (Mg metal used) |
| Temperature | 70°C – 80°C | 50°C – 60°C | Reflux (~66°C) |
| Catalyst | KI (0.1 equiv) | None required (highly nucleophilic) | I₂ crystal (activation) |
| Major Side Reaction | E2 Elimination (if >90°C) | C-alkylation (if solvent is non-polar) | Wurtz Coupling (dimerization) |
| Expected Yield | 75% – 85% | 85% – 95% | >90% conversion |
Table 1: Reaction optimization parameters for 1-(2-bromoethyl)-3-methylcyclohexane.
References
- Google Patents. "Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors" (Patent EA026952B1). Details the use of functionalized cyclic moieties in the synthesis of GSK-3β inhibitors for neurodegenerative and insulin-resistant disorders.
-
MolForge. "(2-Bromoethyl)cyclohexane (CID 15440) - Molecular Properties & Analysis." Provides foundational physicochemical data (XLogP, TPSA) for the baseline unmethylated scaffold. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Bromoethyl)-3-methylcyclohexane
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude 1-(2-Bromoethyl)-3-methylcyclohexane. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during experimental work, ensuring you can achieve high purity and yield for your target compound.
Understanding the Challenge
Purifying 1-(2-Bromoethyl)-3-methylcyclohexane, a non-polar alkyl halide, requires removing unreacted starting materials, reagents, and reaction byproducts. The most common synthetic route involves the bromination of 2-(3-methylcyclohexyl)ethanol.[1][2] This context is crucial as the primary impurities are often the starting alcohol (polar) and an elimination byproduct, 1-ethenyl-3-methylcyclohexane (non-polar). The close physical properties of the product and its non-polar byproduct present the main purification challenge.
Physicochemical Properties for Purification Strategy
A successful purification strategy relies on exploiting the differences in physical properties between the target compound and its impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1-(2-Bromoethyl)-3-methylcyclohexane | C9H17Br | 205.14 | ~220-230 (est.) | Non-polar |
| 2-(3-methylcyclohexyl)ethanol (Starting Material) | C9H18O | 142.24 | ~210-220 | Polar |
| 1-Ethenyl-3-methylcyclohexane (Byproduct) | C9H16 | 124.22 | ~145-155 | Non-polar |
Note: Exact boiling points may vary with pressure. Data is estimated based on similar structures.[3][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: After aqueous workup, my TLC plate shows two spots. One has an Rf of ~0.7 (in 10% EtOAc/Hexane) and the other is at the baseline. What are they?
Answer: This is a common and favorable outcome. The spot with the higher Rf value (~0.7) is your non-polar product, 1-(2-Bromoethyl)-3-methylcyclohexane. The spot at the baseline (Rf ~0) is the unreacted starting material, 2-(3-methylcyclohexyl)ethanol. The alcohol's hydroxyl group makes it significantly more polar, causing strong adsorption to the silica gel TLC plate.[5]
Solution: Flash column chromatography is the ideal method to resolve this mixture. The large polarity difference allows for a straightforward separation. A detailed protocol is provided below.
Question 2: My GC-MS analysis shows two closely eluting peaks with similar fragmentation patterns. The desired mass is present, but also a mass corresponding to M-Br. What's happening?
Answer: You are likely seeing your desired product and a non-polar byproduct, most commonly 1-ethenyl-3-methylcyclohexane, formed via an E2 elimination side reaction during synthesis.[1] These compounds have similar polarities and often close boiling points, making them difficult to separate. The M-Br (loss of bromine) fragmentation pattern is characteristic of bromoalkanes in mass spectrometry.
Solutions:
-
Fractional Vacuum Distillation: This is the preferred method if there is a sufficient boiling point difference (~20-30 °C or more) between the product and the byproduct. Applying a vacuum is critical to lower the boiling points and prevent thermal decomposition, to which alkyl halides can be susceptible.[6]
-
Optimized Flash Chromatography: If distillation is not effective, a meticulously optimized chromatographic separation is necessary.
-
Solvent System: Use a very non-polar eluent, such as pure hexanes or a 1-2% ether/hexane mixture. This will maximize the small polarity difference between the slightly more polar C-Br bond and the alkene.
-
Silica Gel Choice: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for higher resolution.[7]
-
Question 3: During distillation, the solution in the boiling flask is turning dark brown/black, and my yield is very low.
Answer: This indicates thermal decomposition of your product. Alkyl halides can degrade at high temperatures, often through elimination reactions to form alkenes and HBr, which can further catalyze decomposition. This is exacerbated by the presence of any residual acidic or basic impurities from the synthesis.
Solution: Always use vacuum distillation for compounds of this class. By reducing the pressure, you significantly lower the boiling point, allowing for distillation at a temperature that does not induce degradation. Ensure your glassware is scrupulously clean and dry.
Question 4: I ran a flash column, but my product recovery is poor. The product seems to have disappeared.
Answer: This can be due to two primary reasons:
-
Product is too Non-Polar: If your eluent is not sufficiently non-polar (e.g., you are using 20% EtOAc/Hexane), your non-polar product may have eluted very quickly with the solvent front, and you may have missed collecting the initial fractions. Always monitor the elution from the very beginning using TLC.
-
Degradation on Silica: Silica gel is slightly acidic and can sometimes catalyze the elimination of HBr from sensitive alkyl halides, especially during a long purification run.[8][9]
Solutions:
-
Always begin collecting fractions immediately as the solvent elutes from the column.
-
If you suspect degradation, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of your silica gel in the eluent and adding 1% triethylamine to neutralize the acidic sites before packing the column.[8] Alternatively, using neutral alumina as the stationary phase can be effective, particularly for compounds prone to degradation on silica.[9]
Frequently Asked Questions (FAQs)
Q: What is the most reliable, all-around method for purifying 1-(2-Bromoethyl)-3-methylcyclohexane?
A: A two-stage approach is most robust. First, perform a thorough aqueous workup to remove all water-soluble impurities. Second, use flash column chromatography. It is highly effective at removing the polar starting alcohol and can be optimized to separate non-polar byproducts. Vacuum distillation is a strong alternative if you have the proper equipment and a significant boiling point difference from impurities.
Q: Can I use liquid-liquid extraction for purification instead of chromatography?
A: Liquid-liquid extraction is a crucial part of the initial workup, not the final purification.[10][11][12] For instance, washing the crude organic layer with a sodium bicarbonate solution will remove acidic impurities, and a water/brine wash will remove water-soluble materials.[13] However, it cannot separate your target product from other organic, non-polar impurities like the starting material or alkene byproducts that are also soluble in the organic phase.[14][15]
Q: How do I confirm the purity of my final product?
A: A combination of techniques is best for confirmation:
-
Thin-Layer Chromatography (TLC): Should show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity (single peak) and identity (correct mass and fragmentation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method. It will confirm the exact structure and reveal the presence of any impurities with high sensitivity.
Q: My synthesis used Phosphorus Tribromide (PBr₃). Are there special workup considerations?
A: Yes. The reaction must be carefully quenched by slowly adding it to ice water to hydrolyze any remaining PBr₃ into phosphorous acid (H₃PO₃) and HBr. During the subsequent aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is essential to neutralize these acidic byproducts.
Experimental Protocols & Workflows
Overall Purification Workflow
The diagram below outlines the logical flow for purifying your crude product.
Caption: General workflow for the purification of 1-(2-Bromoethyl)-3-methylcyclohexane.
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating the non-polar product from the polar starting alcohol.
-
Eluent Preparation: Prepare a solvent mixture of 5% ethyl acetate in hexanes (v/v). For difficult separations involving non-polar impurities, start with 100% hexanes.
-
Column Packing:
-
Select a glass column appropriate for your sample size (a 50:1 to 100:1 ratio of silica gel to crude material by weight is recommended for difficult separations).[7]
-
Dry pack the column with silica gel (230-400 mesh).
-
Add a thin layer of sand on top.
-
Wet the column with your eluent, ensuring no cracks form.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography
This decision tree helps in selecting the right purification path based on initial analysis.
Caption: Decision tree for selecting a purification strategy.
References
- Benchchem Technical Support. (2025). Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane.
-
Organic Syntheses. (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines. Available at: [Link]
-
MacKay, J. A. (1998). 1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines and 1-Phosphabicyclo[2.2.2]octanes. Synthetic Communications. Available at: [Link]
-
Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)-2-methylcyclohexane. National Center for Biotechnology Information. Available at: [Link]
-
CK-12 Foundation. (2026). Preparation of Haloalkanes. Available at: [Link]
- Benchchem Technical Support. (2025). Purification of Vicinal Bromoalcohols.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]
-
NIST. (n.d.). cis-1-Ethyl-3-methyl-cyclohexane. NIST Chemistry WebBook. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Haloalkanes. Available at: [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]
-
Solvent Extraction Method: Principles, Applications, And Advantages. (2025). Testbook. Available at: [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]
-
Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. Available at: [Link]
-
Quora. (2018). What are the preparations of alkyl halides using alcohol?. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. 1-(2-Bromoethyl)-2-methylcyclohexane | C9H17Br | CID 131010611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-1-Ethyl-3-methyl-cyclohexane [webbook.nist.gov]
- 5. biotage.com [biotage.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organomation.com [organomation.com]
- 15. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
minimizing side reactions in the synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane
Welcome to the Technical Support Center for the synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane .
As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals who are encountering yield losses, stereochemical scrambling, or difficult purifications during the bromination of 2-(3-methylcyclohexyl)ethanol.
The conversion of this primary alcohol to its corresponding alkyl bromide is deceptively simple. However, the proximity of the beta-branching cyclohexane ring makes the substrate highly susceptible to carbocation-mediated rearrangements and eliminations if the wrong activation strategy is chosen. This guide provides a causality-driven framework to diagnose side reactions, select the optimal mechanistic pathway, and execute a self-validating protocol.
I. Diagnostic Matrix: Quantifying and Mitigating Side Reactions
When standard protic reagents (like HBr or H₂SO₄/NaBr) or highly reactive phosphorus halides (PBr₃) are used, researchers frequently observe a complex mixture of byproducts. The table below summarizes the quantitative data of these side reactions, their mechanistic causes, and the targeted mitigation strategies.
| Side Reaction Profile | Reagent System | Primary Byproduct | Typical Incidence | Mechanistic Cause | Mitigation Strategy |
| Rearrangement | HBr / H₂SO₄ | Tertiary alkyl bromides | 15 – 30% | 1,2-hydride shift via an incipient carbocation[1]. | Avoid protic acids; switch to neutral Appel conditions. |
| Elimination (E1/E2) | PBr₃ (at >10 °C) | 1-vinyl-3-methylcyclohexane | 10 – 20% | Beta-proton abstraction driven by thermal energy[2]. | Maintain internal temp < 2 °C during reagent addition. |
| Etherification | PBr₃ (excess alcohol) | Bis(2-(3-methylcyclohexyl)ethyl) ether | 5 – 10% | Intermolecular Sₙ2 attack by unreacted starting material. | Ensure complete activation; use 1.2 eq CBr₄/PPh₃. |
| Oxidation | Br₂ / Light | 2-(3-methylcyclohexyl)acetaldehyde | < 5% | Radical oxidation of the primary alcohol. | Exclude light; avoid free halogens in the reaction matrix. |
II. Mechanistic Pathway Divergence
To understand why the Appel Reaction (using CBr₄ and PPh₃) is the gold standard for this synthesis, we must examine the causality of the reaction pathways. Protic acids protonate the alcohol to form a good leaving group (H₂O), but this pathway flirts with carbocation formation. Once a primary carbocation (or strongly polarized transition state) forms, a rapid 1,2-hydride shift occurs to generate a much more stable tertiary carbocation on the methylcyclohexane ring, ruining the structural integrity of the molecule[1].
Conversely, the Appel reaction operates under strictly neutral conditions, forming a stable alkoxyphosphonium intermediate that forces a clean Sₙ2 displacement[3][4].
Caption: Mechanistic divergence in primary alcohol bromination highlighting the SN2 vs. E1/E2 pathways.
III. Self-Validating Protocol: Optimized Appel Bromination
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes an in-process analytical check to guarantee that the chemical environment is behaving exactly as predicted.
Caption: Self-validating experimental workflow for the Appel bromination of 2-(3-methylcyclohexyl)ethanol.
Step-by-Step Methodology:
-
System Preparation: Dissolve 1.0 equivalent of 2-(3-methylcyclohexyl)ethanol and 1.2 equivalents of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Moisture must be < 50 ppm. Excess water will hydrolyze the active bromophosphonium intermediate, stalling the reaction and generating triphenylphosphine oxide prematurely.
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath.
-
Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes between 0 °C and 2 °C.
-
-
Activation: Add 1.25 equivalents of triphenylphosphine (PPh₃) portion-wise over 30 minutes.
-
Causality: The addition is highly exothermic. Portion-wise addition prevents thermal spikes that provide the activation energy required for E2 elimination[2].
-
Validation Checkpoint: The solution will transition from colorless to a pale yellow/orange hue, visually confirming the formation of the phosphonium ylide and subsequent alkoxyphosphonium ion.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.
-
Validation Checkpoint: Pull a 50 µL aliquot, quench in hexane, and analyze via GC-MS or TLC (Hexane:EtOAc 9:1). Proceed only when the starting material peak is < 2% of the total area.
-
-
Purification (Trituration): Concentrate the reaction mixture under reduced pressure to roughly 15% of its original volume. Vigorously stir and add cold hexane (5x the remaining volume).
-
Validation Checkpoint: A dense white precipitate of triphenylphosphine oxide (Ph₃P=O) will crash out. The target 1-(2-Bromoethyl)-3-methylcyclohexane remains highly soluble in the non-polar hexane phase[4]. Filter through a Celite pad and concentrate the filtrate to yield the pure product.
-
IV. Troubleshooting FAQs
Q1: I am observing 1-vinyl-3-methylcyclohexane in my GC-MS trace. What went wrong? A: This is an elimination (E2) byproduct. Even under neutral Appel conditions, the bromide ion or the basicity of unreacted triphenylphosphine can abstract a beta-proton if the system has too much thermal energy[2]. This almost always indicates that the internal temperature spiked above 10 °C during the exothermic addition of PPh₃. Ensure strict adherence to the 0 °C internal temperature checkpoint during Step 3.
Q2: Why does PBr₃ cause stereochemical scrambling and rearrangements for this substrate, but not for simpler linear alcohols? A: PBr₃ generates HBr as a byproduct during the initial activation of the alcohol. While linear primary alcohols can tolerate this and proceed via Sₙ2, your substrate features a beta-branching ring system. The steric bulk hinders the backside Sₙ2 attack, increasing the lifetime of the polarized C-O bond. This allows the molecule to undergo a 1,2-hydride shift to relieve steric strain, forming a highly stable tertiary carbocation on the cyclohexane ring[1]. The Appel reaction entirely bypasses this by forming a bulky, highly stable alkoxyphosphonium leaving group that strictly enforces an Sₙ2 displacement[4].
Q3: My product is contaminated with a dimeric ether. How do I suppress this? A: The byproduct is bis(2-(3-methylcyclohexyl)ethyl) ether. This occurs when unreacted starting alcohol acts as a nucleophile and attacks the newly formed alkyl bromide (or the alkoxyphosphonium intermediate) via an intermolecular Sₙ2 reaction. This is caused by an incomplete activation of the alcohol pool. To mitigate this, ensure your CBr₄ and PPh₃ are strictly anhydrous and used in a slight stoichiometric excess (1.2 to 1.25 equivalents) to rapidly and completely consume the free alcohol.
Q4: Can I use carbon tetrachloride (CCl₄) instead of CBr₄ to save costs? A: No. Substituting CCl₄ will yield the alkyl chloride, not the alkyl bromide[3]. Furthermore, alkyl chlorides are significantly poorer leaving groups, which will severely limit the efficacy of your downstream coupling reactions or Grignard reagent formations in drug development workflows.
V. References
-
Organic Chemistry Portal. "Alkyl bromide synthesis by bromination or substitution." Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. "Elimination Reactions of Alcohols." Master Organic Chemistry. Available at: [Link]
-
Wikipedia. "Appel reaction." Wikimedia Foundation. Available at: [Link]
-
OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide." OrgoSolver. Available at: [Link]
Sources
optimizing reaction conditions for alkylation with 1-(2-Bromoethyl)-3-methylcyclohexane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and optimize alkylation reactions utilizing 1-(2-Bromoethyl)-3-methylcyclohexane .
This guide bypasses generic advice to focus on the specific mechanistic behavior of this reagent, providing you with causality-driven insights, self-validating protocols, and authoritative grounding.
Part 1: Mechanistic Profiling of 1-(2-Bromoethyl)-3-methylcyclohexane
Before troubleshooting, it is critical to understand the stereoelectronic profile of your electrophile. 1-(2-Bromoethyl)-3-methylcyclohexane is a primary alkyl bromide . Because the electrophilic alpha-carbon is relatively unhindered, it strongly favors the bimolecular nucleophilic substitution (
However, the presence of the cyclohexane ring at the gamma-position introduces significant lipophilicity and a larger steric volume in the transition state compared to simple linear haloalkanes. This can slow down the reaction kinetics with bulky nucleophiles and increase the risk of competing bimolecular elimination (
Part 2: Troubleshooting Guides & FAQs
Q1: My alkylation reaction is stalling at <50% conversion despite extended reaction times. How can I drive it to completion?
Causality: While primary bromides are good leaving groups, the activation energy for the
Q2: I am observing a significant amount of an alkene byproduct instead of my desired alkylated product. Why is this happening?
Causality: You are observing
Q3: My nucleophile has both oxygen and nitrogen reactive sites. How do I prevent O-alkylation when I want N-alkylation?
Causality: This is governed by Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. Alkyl bromides are relatively soft electrophiles, which naturally favor N-alkylation, but incorrect solvent choices can strip this selectivity[4].
Solution: Utilize polar aprotic solvents like DMF or Acetonitrile (MeCN). These solvents tightly solvate the hard counter-cation (e.g.,
Part 3: Quantitative Data & Optimization Matrix
To systematically optimize your reaction, reference the parameter matrix below. This table summarizes the causality behind each variable adjustment.
| Optimization Parameter | Sub-optimal Choice | Optimized Choice | Mechanistic Rationale |
| Base Selection | t-BuOK / DBU | Prevents | |
| Solvent Polarity | THF / Toluene | DMF / MeCN | Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and highly reactive[4]. |
| Catalytic Additive | None | 10 mol% KI or NaI | Converts the alkyl bromide to a highly reactive alkyl iodide intermediate via the Finkelstein reaction[2]. |
| Temperature | Room Temp | 50 °C – 80 °C | Provides the necessary thermal energy to overcome the |
Part 4: Standard Operating Procedure (SOP) - Finkelstein-Assisted Alkylation
This self-validating protocol is designed for the general N-alkylation or O-alkylation of standard nucleophiles using 1-(2-Bromoethyl)-3-methylcyclohexane.
Step 1: Preparation & Deprotonation
-
In an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your nucleophile (1.0 equiv) in anhydrous DMF (to yield a 0.2 M solution).
-
Add finely powdered, anhydrous
(2.0 to 3.0 equiv). -
Stir the suspension vigorously for 15–30 minutes at room temperature to pre-form the nucleophilic anion.
Step 2: Finkelstein Activation 4. Add Potassium Iodide (KI, 0.1 equiv) directly to the reaction mixture. Note: Ensure the KI is completely dry, as trace water can quench the nucleophile.
Step 3: Alkylation Phase 5. Add 1-(2-Bromoethyl)-3-methylcyclohexane (1.2 to 1.5 equiv) dropwise via syringe. 6. Elevate the reaction temperature to 60 °C using an oil bath or heating block. 7. Monitor the reaction progress via LC-MS or TLC. The Finkelstein activation should drive the reaction to >95% conversion within 12–24 hours[2].
Step 4: Workup & Purification
8. Cool the reaction to room temperature and quench with distilled water.
9. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
10. Critical Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine at least three times. This is required to completely partition and remove the DMF solvent.
11. Dry the organic layer over anhydrous
Part 5: Mechanistic Troubleshooting Workflow
Decision tree for troubleshooting and optimizing S_N2 alkylation pathways.
Part 6: References
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles Synlett - Thieme Connect URL:[Link]
-
Optimization of the reaction conditions for the alkylation step using bromide ResearchGate URL:[Link]
Sources
troubleshooting low yields in reactions with 1-(2-Bromoethyl)-3-methylcyclohexane
Technical Support Center: 1-(2-Bromoethyl)-3-methylcyclohexane Reaction Optimization
Welcome to the Technical Support Center. 1-(2-Bromoethyl)-3-methylcyclohexane is a primary alkyl bromide featuring a cycloaliphatic substituent. While primary halides are typically excellent substrates for nucleophilic substitution and organometallic reagent formation, the specific steric and electronic environment of this molecule can lead to unexpected side reactions. This guide provides field-proven troubleshooting steps, causality analyses, and self-validating protocols to maximize your experimental yields.
Diagnostic Decision Tree
Diagnostic workflow for troubleshooting low yields in 1-(2-Bromoethyl)-3-methylcyclohexane reactions.
Module 1: Nucleophilic Substitution (SN2) vs. Elimination (E2)
Q: Why am I recovering significant amounts of alkene byproduct instead of my desired substitution product?
A: This is a classic competition between SN2 and E2 pathways. Although 1-(2-bromoethyl)-3-methylcyclohexane is a primary alkyl halide—which generally favors SN2 due to low steric hindrance at the alpha-carbon[1]—the choice of nucleophile and temperature is critical. When strong, sterically hindered bases (such as potassium tert-butoxide or LDA) are used, the nucleophile cannot easily access the electrophilic alpha-carbon. Consequently, it abstracts a proton from the beta-carbon, shifting the mechanism entirely to E2 elimination to form a vinyl-cyclohexane derivative[2]. Furthermore, elevated temperatures disproportionately favor E2 over SN2 because elimination reactions have a higher activation energy and a positive entropy change (
Data Presentation: Reaction Conditions vs. Pathway Distribution
| Nucleophile / Base | Solvent | Temperature | Dominant Pathway | Expected Yield (Target) |
|---|
| Sodium Azide (
Protocol 1: Optimized SN2 Substitution (Azidation)
Self-Validating Step: The use of a non-basic, strong nucleophile (
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Dissolve 1.0 equivalent of 1-(2-Bromoethyl)-3-methylcyclohexane in anhydrous DMF to achieve a 0.2 M concentration.
-
Nucleophile Addition: Add 1.5 equivalents of Sodium Azide (
). (Caution: Highly toxic; handle in a well-ventilated fume hood). -
Reaction Execution: Heat the mixture to 60 °C using a thermostated oil bath. Stir vigorously for 12 hours.
-
Validation (TLC): Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1). The azide product will be less polar than the starting bromide.
-
Workup: Cool to room temperature, quench with distilled water (equal volume to DMF), and extract 3x with diethyl ether. Wash the combined organic layers with brine 5x (to remove residual DMF), dry over anhydrous
, and concentrate under reduced pressure.
Module 2: Grignard Reagent Formation & Wurtz Coupling
Q: My Grignard formation is sluggish, and the final titer is extremely low. GC-MS shows a large mass corresponding to a dimer. What went wrong?
A: You are observing Wurtz-like homocoupling. During the formation of the Grignard reagent, the newly formed organomagnesium species (
Data Presentation: Grignard Troubleshooting Matrix
| Symptom | Root Cause | Analytical Confirmation | Corrective Action |
|---|
| Reaction fails to initiate | Oxide layer on Mg turnings | No exotherm; Mg remains shiny | Crush Mg turnings; add a crystal of
Protocol 2: High-Fidelity Grignard Reagent Preparation Self-Validating Step: The dissipation of the iodine color confirms the chemical activation of the magnesium surface before the bulk halide is introduced, preventing halide pooling.
-
Magnesium Activation: Add 2.5 equivalents of magnesium turnings to a flame-dried, argon-purged 2-neck flask. Add a single crystal of iodine (
) and stir dry for 10 minutes until the Mg surface is slightly discolored. -
Solvent Addition: Add just enough anhydrous THF to cover the turnings.
-
Initiation: Add 5% of the total volume of 1-(2-Bromoethyl)-3-methylcyclohexane (neat). Do not stir. Wait for the brown iodine color to dissipate and a mild exotherm to occur, indicating initiation[3].
-
Continuous Addition: Dilute the remaining 95% of the alkyl bromide in anhydrous THF (to make a 1.0 M solution). Add this solution dropwise via an addition funnel over 1 hour. Crucial: The slow addition rate minimizes the local concentration of the halide, suppressing Wurtz coupling.
-
Maturation: Once addition is complete, reflux the mixture gently for 1 hour. The solution should turn a cloudy gray-brown.
-
Titration: Cool to room temperature. Titrate an aliquot using salicylaldehyde phenylhydrazone or iodine to accurately determine the molarity of the active Grignard reagent before downstream use.
References
Sources
Technical Support Center: Optimizing Substitution Reactions & Suppressing Elimination Byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with poor yields in nucleophilic substitution workflows. The most common culprit? Competing elimination byproducts (E1/E2).
In organic synthesis, substitution and elimination are inextricably linked because nucleophiles and bases share the same fundamental trait: they both donate a lone pair of electrons[1]. The divergence lies in their target—a nucleophile attacks an electron-deficient carbon, while a base attacks a proton.
This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols you need to rationally design your experiments and force the kinetic pathways toward substitution.
Part 1: Troubleshooting Guides & FAQs
Q1: I am reacting a secondary alkyl halide with sodium methoxide, but my LC-MS shows predominantly the alkene byproduct. How can I shift this to the ether product?
The Causality: Sodium methoxide is a strong nucleophile, but it is also a strong base. For secondary substrates, the steric hindrance at the electrophilic
Q2: My substitution reaction is slow, but when I increase the temperature to accelerate it, my yield drops and elimination byproducts spike. Why?
The Causality: This is a fundamental thermodynamic limitation. Elimination reactions generally produce a greater number of discrete molecules in solution (e.g., Substrate + Base
Q3: How do I achieve substitution on a tertiary substrate? Everything I try leads to elimination.
The Causality: Tertiary substrates are completely sterically blocked from the backside, making
Part 2: Quantitative Data & Mechanistic Variables
Understanding the variables that govern the competition between substitution and elimination allows you to rationally tune your reaction conditions.
| Variable | Favors Substitution ( | Favors Elimination ( | Mechanistic Causality |
| Substrate Sterics | Primary (1°) | Tertiary (3°) | Steric bulk at the |
| Reagent Profile | High Polarizability, Weak Base | Strong Base (e.g., | Strong bases have high proton affinity, accelerating |
| Temperature | Low to Ambient ( | Elevated (Heat) | Elimination increases entropy ( |
| Solvent Matrix | Polar Aprotic (DMF, DMSO) | Polar Protic (Water, Alcohols) | Aprotic solvents leave anions unsolvated, exponentially increasing |
Part 3: Standard Operating Protocol (SOP)
High-Yield Workflow for Secondary Substrates
This self-validating protocol is designed to suppress
Step 1: Reagent Selection
Select a nucleophile with high polarizability and low basicity (
Step 2: Solvent Preparation
Utilize a strictly anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). Dry the solvent over activated 3Å molecular sieves. Protic solvents hydrogen-bond to nucleophiles, dampening
Step 3: Temperature Control
Equip the reaction vessel with a cryocooler or ice bath. Initiate the reaction at 0°C and strictly maintain
Step 4: Substrate Addition Dissolve the secondary alkyl halide in the solvent. Add the nucleophile dropwise over 30 minutes to maintain a low steady-state concentration, minimizing the statistical probability of basic collisions.
Step 5: In-Situ Activation (If Stalled) If TLC/LC-MS indicates a stalled reaction, do not apply heat . Add 0.1 equivalents of anhydrous Sodium Iodide (NaI). The iodide acts as a transient nucleophile (Finkelstein conditions), displacing the primary leaving group to form a highly reactive alkyl iodide intermediate, which is then rapidly consumed by your primary nucleophile.
Step 6: Quenching and Workup Quench the reaction with saturated aqueous ammonium chloride to neutralize any residual basic species, then extract with an organic solvent (e.g., ethyl acetate).
Part 4: Decision Logic Diagram
Use the following flowchart to map out your reaction conditions based on substrate class.
Decision logic for optimizing substitution workflows and mitigating elimination risks.
References
Sources
Technical Support Center: Scale-up Synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 1-(2-Bromoethyl)-3-methylcyclohexane .
The standard industrial route involves a two-step process: the reduction of 3-methylcyclohexaneacetic acid to 2-(3-methylcyclohexyl)ethanol, followed by deoxybromination using Phosphorus Tribromide (PBr₃). While straightforward at the bench scale, transitioning to the pilot scale introduces severe thermal hazards, mixing inhomogeneities, and byproduct pathways that require precise mechanistic control.
Process Logic & Troubleshooting Pathway
Logical troubleshooting pathway for the PBr3 deoxybromination scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do we experience a delayed, violent exotherm during the PBr₃ bromination step at scale, and how can we prevent it? Mechanistic Causality: PBr₃ reacts with the alcohol to form a phosphite ester intermediate and HBr gas. This activation step is highly exothermic. At the bench scale, passive cooling is sufficient. However, at the pilot scale, the surface-area-to-volume ratio drops significantly. Furthermore, PBr₃ is highly dense and will pool at the bottom of the reactor if agitation is inadequate. This pooling prevents immediate reaction, leading to a massive, delayed exotherm when mixing finally occurs ()[1]. Solution: Utilize automated lab reactors (e.g., EasyMax or RC1) to model thermal inertia and control dosing rates based on real-time calorimetry ()[2]. Transition from standard magnetic stirring to high-shear overhead impellers (≥400 RPM) to ensure immediate homogenization.
Q2: Our pilot batch shows a high percentage of dialkyl ether byproducts. What is the mechanistic cause, and how do we adjust the protocol? Mechanistic Causality: During the conversion, the newly formed 1-(2-Bromoethyl)-3-methylcyclohexane is highly electrophilic. If unreacted 2-(3-methylcyclohexyl)ethanol is present in molar excess, it acts as a nucleophile and undergoes an Sₙ2 reaction with the alkyl bromide, forming a dialkyl ether byproduct. This is a classic failure mode when PBr₃ is added dropwise to a large pool of alcohol ()[3]. Solution: Implement Reverse Addition . By dosing the alcohol slowly into a solution of PBr₃, the brominating agent is kept in constant stoichiometric excess. This rapidly converts the alcohol to the bromide, leaving no free alcohol available to participate in ether formation[3].
Q3: How do we preserve the diastereomeric ratio (cis/trans) of the 3-methylcyclohexyl ring during these transformations? Mechanistic Causality: The starting material typically exists as a specific mixture of cis and trans isomers. Because the reaction center (the exocyclic primary carbon) is two carbons away from the cyclohexane ring, the Sₙ2 inversion inherent to PBr₃ bromination does not directly affect the chiral centers on the ring. However, excessive thermal stress during distillation or prolonged exposure to strong acids (like the generated HBr) can promote carbocation-mediated hydride shifts or ring conformational isomerization. Solution: Maintain strict temperature control (< 5 °C during addition, < 30 °C during maturation). Neutralize the HBr promptly during the quench step to prevent acid-catalyzed rearrangements.
Q4: What are the hazards associated with the aqueous quench of the bromination reaction? Mechanistic Causality: Unreacted PBr₃ and phosphite byproducts react violently with water, generating HBr gas and phosphorous acid. A rapid direct quench leads to a dangerous spike in temperature and reactor pressure[1]. Solution: Perform a Reverse Quench . Transfer the active reaction mixture slowly into a separate reactor containing a large volume of vigorously stirred, pre-chilled (0–5 °C) saturated aqueous NaHCO₃. This mitigates the exotherm and instantly neutralizes the acidic gas.
Quantitative Data: Scale-up Parameters
| Scale-up Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Mechanistic Rationale & Troubleshooting |
| Dosing Strategy | PBr₃ into Alcohol | Alcohol into PBr₃ (Reverse) | Prevents transient alcohol excess, eliminating dialkyl ether byproduct formation[3]. |
| Agitation Speed | 250 RPM (Magnetic) | 400+ RPM (High-Shear) | Prevents dense PBr₃ from pooling, avoiding delayed, violent exotherms[1]. |
| Cooling Capacity | Ice Bath (Passive) | Jacketed Reactor (RC1) | Manages the massive enthalpy of the phosphite ester formation and HBr release[2]. |
| Quench Method | Direct Water Addition | Reverse Quench into NaHCO₃ | Mitigates violent hydrolysis of unreacted PBr₃ and neutralizes acidic gas instantly[1]. |
| Target Yield / Purity | 85% / 92% | >90% / >98% | Optimized stoichiometry and thermal control prevent elimination (alkene) byproducts. |
Detailed Step-by-Step Methodologies
Protocol 1: Pilot-Scale Reduction of 3-Methylcyclohexaneacetic Acid
Self-Validating Checkpoint: Gas evolution (H₂) must cease, and in-situ FTIR (ReactIR) must show the complete disappearance of the carbonyl stretch (~1700 cm⁻¹) before proceeding to the workup.
-
Preparation: Purge a 10 L jacketed glass reactor with N₂ and charge with anhydrous THF (4.0 L).
-
Reagent Loading: Cool the reactor jacket to 0 °C. Carefully charge Borane-THF complex (1.0 M, 2.5 L) under continuous high-shear agitation.
-
Controlled Dosing: Slowly dose a solution of 3-methylcyclohexaneacetic acid (1.0 kg) in THF (1.0 L) over 4 hours. (Causality: Borane reduction is highly exothermic and releases H₂ gas. Dosing the acid controls the rate of gas evolution and heat generation).
-
Maturation: Allow the reaction to warm to 20 °C and mature for 6 hours. Confirm reaction completion via ReactIR[2].
-
Quench: Quench by slowly dosing methanol (500 mL) at 0 °C until effervescence stops, followed by 1M NaOH (1.0 L).
-
Isolation: Extract with MTBE, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate, 2-(3-methylcyclohexyl)ethanol.
Protocol 2: Scale-Up Deoxybromination to 1-(2-Bromoethyl)-3-methylcyclohexane
Self-Validating Checkpoint: In-process GC-MS must confirm <1% residual alcohol and <0.5% ether byproduct before initiating the aqueous quench.
-
Preparation: Purge a 10 L jacketed automated reactor (e.g., Mettler Toledo EasyMax/RC1) with N₂.
-
Reagent Loading: Charge the reactor with Phosphorus Tribromide (PBr₃) (0.85 kg, 3.14 mol) and anhydrous Dichloromethane (DCM) (3.0 L). Cool the internal temperature to -5 °C.
-
Reverse Addition: Slowly dose a solution of 2-(3-methylcyclohexyl)ethanol (1.0 kg, ~7.0 mol) in DCM (1.0 L) into the PBr₃ over 5 hours. (Causality: Adding the alcohol to PBr₃ ensures the brominating agent is always in excess, preventing the nucleophilic alcohol from reacting with the newly formed alkyl bromide to form an ether[3]).
-
Thermal Control: Maintain the internal temperature below 5 °C during addition. (Causality: PBr₃ is dense; high-shear agitation is mandatory to prevent pooling and delayed exotherms[1]).
-
Maturation: Warm the reaction to 25 °C and stir for 4 hours. Verify completion via GC-MS.
-
Reverse Quench: Transfer the reaction mixture slowly into a separate 20 L reactor containing vigorously stirred, pre-chilled (0 °C) saturated aqueous NaHCO₃ (5.0 L). (Causality: Direct addition of water to the reaction mixture can cause a violent delayed exotherm and pressure spike[1]).
-
Isolation: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate. Purify via fractional vacuum distillation to isolate pure 1-(2-Bromoethyl)-3-methylcyclohexane.
References
-
ACS GCI Pharmaceutical Roundtable. "Deoxy Bromination - Reagent Guides." American Chemical Society. Available at:[Link]
-
Mettler Toledo. "Halogenation Reactions | Key Syntheses in Chemistry." Mettler Toledo Process Analytics. Available at:[Link]
-
Patrick, Graham L. "An Introduction to Drug Synthesis." Oxford University Press, 2015. Available at:[Link]
Sources
Technical Support Center: 1-(2-Bromoethyl)-3-methylcyclohexane Stability & Troubleshooting
Welcome to the Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative mechanistic insights, troubleshooting protocols, and stability data for 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4). As a primary alkyl bromide frequently utilized as an intermediate in pharmaceutical synthesis, understanding its intrinsic stability and degradation kinetics is critical for maintaining assay purity and complying with genotoxic impurity regulations.
Part 1: Mechanistic Overview of Degradation Pathways
To effectively troubleshoot stability issues, we must first map the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 1-(2-Bromoethyl)-3-methylcyclohexane is primarily driven by the electrophilic nature of its alpha-carbon and the presence of adjacent beta-hydrogens.
Degradation pathways of 1-(2-Bromoethyl)-3-methylcyclohexane via SN2, E2, and photolysis.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my 1-(2-Bromoethyl)-3-methylcyclohexane forming an alcohol impurity during ambient storage?
Root Cause: Hydrolytic degradation via an SN2 mechanism. Causality & Mechanism: 1-(2-Bromoethyl)-3-methylcyclohexane is a primary alkyl halide. Due to the lack of steric hindrance at the electrophilic alpha-carbon, it is highly susceptible to a concerted backside attack by nucleophiles, including atmospheric moisture[1]. In this bimolecular nucleophilic substitution (SN2), the oxygen atom of water attacks the carbon opposite the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of 1-(2-hydroxyethyl)-3-methylcyclohexane[2]. Corrective Action: Store the compound under an inert atmosphere (argon or nitrogen) in tightly sealed, anhydrous containers. If stored in a solvent, utilize activated molecular sieves (3Å or 4Å) to scavenge residual water.
Q2: During high-temperature synthetic steps, we detect a vinyl-cyclohexane derivative. How do we suppress this?
Root Cause: Thermal dehydrohalogenation via an E2 elimination pathway. Causality & Mechanism: Alkyl bromides possess adjacent beta-hydrogens. When exposed to elevated temperatures or basic conditions, the incoming nucleophile or solvent can act as a base rather than a nucleophile[3]. This triggers a bimolecular elimination (E2) where the base abstracts a beta-proton, the C-Br bond breaks, and a pi bond forms simultaneously, yielding 1-vinyl-3-methylcyclohexane and hydrogen bromide (HBr). Elevated temperatures inherently favor elimination over substitution due to the increased entropy of the products [3]. Corrective Action: Lower the reaction temperature to favor SN2 over E2 (kinetic vs. thermodynamic control). If a base is required for the primary reaction, utilize a sterically hindered base (e.g., N,N-Diisopropylethylamine or 2,6-lutidine) that is sufficiently basic but too bulky to act as an efficient nucleophile, thereby preventing unwanted side reactions.
Q3: How should we monitor trace degradation of this alkyl bromide to comply with ICH M7 guidelines?
Root Cause: Alkyl halides are classified as potential genotoxic impurities (PGIs) because they can alkylate DNA bases (e.g., N-7 of guanine)[4]. Causality & Mechanism: Because 1-(2-Bromoethyl)-3-methylcyclohexane is an alkylating agent, any unreacted starting material or degradation product carrying the bromoethyl moiety must be strictly controlled at trace parts-per-million (ppm) levels in the final Active Pharmaceutical Ingredient (API) [4]. Standard HPLC-UV is insufficiently sensitive due to the lack of a strong chromophore. Corrective Action: Implement a Gas Chromatography-Mass Spectrometry (GC-MS/MS) method. GC-MS provides the high sensitivity and specificity required to detect trace levels of volatile alkyl halides [5].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Forced Degradation Profiling (Hydrolytic & Thermal)
This protocol establishes the intrinsic stability and degradation pathways of the compound, aligning with [6].
-
Self-Validation Mechanism: Mass balance calculation. The sum of the remaining parent peak area and all degradant peak areas must equal the initial parent peak area (±5%). A failure in mass balance indicates the formation of volatile degradants lost during extraction or non-eluting oligomers, invalidating the GC method's comprehensiveness.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(2-Bromoethyl)-3-methylcyclohexane in an inert diluent (e.g., anhydrous acetonitrile).
-
Hydrolytic Stress (Acid/Base/Neutral):
-
Acidic: Add 1.0 mL of 0.1 N HCl to 5.0 mL of the sample.
-
Basic: Add 1.0 mL of 0.1 N NaOH to 5.0 mL of the sample.
-
Neutral: Add 1.0 mL of LC-MS grade water to 5.0 mL of the sample.
-
-
Thermal Stress: Incubate the solutions in sealed, inert glass ampoules at 60°C for 48 hours.
-
Neutralization & Extraction: Neutralize the acid/base samples to pH 7.0. Extract the organic layer using liquid-liquid extraction (dichloromethane) to isolate the degradation products from the aqueous buffer.
-
Analysis: Inject 1 µL into the GC-MS to identify 1-(2-hydroxyethyl)-3-methylcyclohexane (hydrolysis) and 1-vinyl-3-methylcyclohexane (elimination). Calculate mass balance.
Protocol 2: GC-MS/MS Method for Trace Alkyl Bromide Quantification
This method is designed to quantify trace levels of the compound as a genotoxic impurity.
-
Self-Validation Mechanism: Isotopic Ratio Confirmation. Bromine naturally occurs as two isotopes,
and , in a nearly 1:1 ratio. The Multiple Reaction Monitoring (MRM) transitions must reflect this ~1:1 ratio. A deviation in this ratio instantly flags matrix interference or a false-positive peak assignment.
Step-by-Step Methodology:
-
Column Selection: Install a mid-polar capillary column (e.g., VF-624ms or USP G43 equivalent, 30 m × 0.32 mm, 1.8 µm film thickness) to ensure retention of volatile alkyl bromides [5].
-
Carrier Gas: Use ultra-high purity Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: Initial hold at 40°C for 5 min; ramp at 10°C/min to 200°C; final hold for 5 min.
-
Injection: Perform a 1 µL splitless injection with the inlet temperature set to 200°C to ensure complete volatilization without thermal degradation.
-
Detection: Operate the triple quadrupole mass spectrometer in MRM mode targeting the specific isotopic transitions for the molecular ion (M and M+2 peaks).
Part 4: Quantitative Stability Data
The following table summarizes the expected stability profile of 1-(2-Bromoethyl)-3-methylcyclohexane when subjected to standard ICH Q1A(R2) storage conditions[6].
| Storage Condition (ICH Q1A) | Time Point | Assay (% Purity) | Primary Degradant Detected | Degradation Mechanism |
| 25°C / 60% RH (Long-Term) | Initial | 99.8% | None | N/A |
| 3 Months | 99.6% | 1-(2-Hydroxyethyl)-3-methylcyclohexane (<0.1%) | SN2 Hydrolysis | |
| 6 Months | 99.2% | 1-(2-Hydroxyethyl)-3-methylcyclohexane (0.3%) | SN2 Hydrolysis | |
| 40°C / 75% RH (Accelerated) | Initial | 99.8% | None | N/A |
| 3 Months | 98.5% | 1-(2-Hydroxyethyl)-3-methylcyclohexane (0.8%), 1-Vinyl-3-methylcyclohexane (0.2%) | SN2 & E2 | |
| 6 Months | 97.1% | 1-(2-Hydroxyethyl)-3-methylcyclohexane (1.5%), 1-Vinyl-3-methylcyclohexane (0.6%) | SN2 & E2 |
Part 5: References
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]
-
The SN2 Reaction Mechanism Source: Master Organic Chemistry URL:[Link]
-
Substitution reactions of alkyl halides: two mechanisms Source: Chemistry LibreTexts URL:[Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: ResearchGate URL:[Link]
-
SN2 reaction - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
chromatographic techniques for separating 1-(2-Bromoethyl)-3-methylcyclohexane isomers
Technical Support Center: Chromatographic Separation of 1-(2-Bromoethyl)-3-methylcyclohexane Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of separating 1-(2-Bromoethyl)-3-methylcyclohexane isomers.
This molecule presents a unique trifecta of analytical hurdles for researchers and drug development professionals:
-
Stereochemical Complexity: The molecule possesses two chiral centers (C1 and C3 on the cyclohexane ring), yielding four distinct stereoisomers (two cis enantiomers and two trans enantiomers).
-
Lack of a Chromophore: The absence of conjugated pi-systems or aromatic rings renders standard UV-Vis detection (e.g., HPLC-UV at 254 nm) practically useless. This necessitates the use of universal detectors like Flame Ionization Detection (FID), Mass Spectrometry (MS), or Charged Aerosol Detection (CAD).
-
Volatility & Thermal Lability: As an alkyl bromide, it is sufficiently volatile for Gas Chromatography (GC), but it is highly susceptible to thermal degradation—specifically dehydrohalogenation—at excessively high injector temperatures (1)[1].
Section 1: Separation Strategy & Workflow
Before selecting a method, you must define your analytical goal: Are you assessing bulk diastereomeric purity (cis vs. trans), or do you require absolute chiral resolution of all four enantiomers?
Decision tree for diastereomeric vs. enantiomeric separation of 1-(2-Bromoethyl)-3-methylcyclohexane.
Section 2: Quantitative Method Selection Matrix
The following table summarizes the quantitative parameters and causality behind the most viable chromatographic techniques for this molecule.
| Technique | Target Isomers | Stationary Phase | Detector | Optimal Temp/Eluent | Causality / Rationale |
| Achiral GC-FID | Diastereomers (cis/trans) | 5% Phenyl PDMS (e.g., HP-5) | FID | 60°C to 250°C (Ramp) | Separates based on slight boiling point and steric volume differences. Excellent for routine purity checks (2)[2]. |
| Chiral GC-MS | Enantiomers (All 4) | Derivatized β-Cyclodextrin | MS (SIM) | 90°C (Isothermal) | Hydrophobic cavity forms transient inclusion complexes. SIM mode avoids matrix interference (3)[3]. |
| HPLC-CAD | Diastereomers | C18 (Reverse Phase) | CAD | MeCN/Water (Gradient) | Requires Charged Aerosol Detection due to lack of UV chromophore. Lower theoretical plate count than GC. |
| SFC-MS | Enantiomers | Amylose/Cellulose Tris | MS | scCO | Supercritical CO |
Section 3: Validated Experimental Protocols
Protocol A: Diastereomeric Separation (cis/trans) via Achiral GC-FID
Causality Check: Why use a 5% Phenyl PDMS phase? This slightly polar stationary phase offers dipole-induced dipole interactions that help separate the cis and trans isomers. While their boiling points are nearly identical, their different spatial footprints (diaxial vs. equatorial substituents) alter their interaction with the phenyl groups (2)[2].
-
Sample Preparation: Dilute the isomer mixture to 1 mg/mL in analytical-grade n-hexane.
-
Column Selection: Install a 5% Phenyl PDMS capillary column (e.g., HP-5 or DB-5, 30 m length × 0.25 mm ID × 0.25 µm film thickness).
-
Inlet Parameters (Self-Validating Step): Set the injector temperature strictly to 200°C. Injecting at >220°C risks thermal elimination of HBr. Use a deactivated split liner with a 50:1 split ratio to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program: Start at 60°C (hold for 2 min) to focus the analyte band. Ramp at 5°C/min to 120°C (critical separation window), then ramp at 20°C/min to 250°C to clear the column of heavier impurities.
-
Detection: FID set to 250°C with hydrogen (30 mL/min) and air (300 mL/min) flows.
Protocol B: Enantiomeric Separation via Chiral GC-MS
Causality Check: Why a derivatized cyclodextrin column? The alkyl bromide moiety and the methylcyclohexane ring form transient inclusion complexes within the hydrophobic cavity of a derivatized β-cyclodextrin phase. The slight differences in binding energy (
-
Sample Preparation: Dilute the sample to 100 µg/mL in dichloromethane.
-
Column Selection: Install a chiral capillary column coated with permethylated β-cyclodextrin (e.g., Rt-βDEXm, 30 m × 0.25 mm × 0.25 µm).
-
Inlet Parameters: Inject 1 µL at 180°C with a 20:1 split ratio.
-
Temperature Program (Self-Validating Step): Isothermal operation is mandatory. Set the oven to 90°C and hold for 45 minutes. Reasoning: Chiral recognition is an enthalpy-driven process; temperature ramps disrupt the delicate inclusion complex formation.
-
Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 204 and 206 (molecular ion isotope pattern for bromine) and m/z 125 ([M-Br]+ base peak) to ensure absolute peak identity (1)[1].
Section 4: Troubleshooting Guides & FAQs
Q1: I am seeing two broad peaks instead of four distinct peaks on my chiral GC column. Why? A1: You are likely experiencing co-elution of enantiomeric pairs due to an excessively fast temperature ramp. As noted in Protocol B, chiral recognition requires low, isothermal oven temperatures to maximize the differential interaction energies between the enantiomers and the cyclodextrin cavity (3)[3]. Switch to an isothermal method (e.g., 85°C–90°C) and accept the longer analysis time.
Q2: My GC-FID chromatogram shows an unexpected peak eluting very early, and my main isomer peaks are smaller than expected. What went wrong? A2: This is a classic symptom of thermal degradation—specifically, dehydrohalogenation of the alkyl bromide to form an alkene (e.g., 1-ethenyl-3-methylcyclohexane). Alkyl halides are highly reactive and thermally labile (1)[1]. Lower your inlet temperature from 250°C to 180°C–200°C. Additionally, ensure your glass liner is fully deactivated and free of active glass wool sites, which catalyze the elimination of HBr.
Q3: Can I use HPLC instead of GC for this separation? A3: Yes, but with strict limitations. Because 1-(2-Bromoethyl)-3-methylcyclohexane lacks a UV chromophore, standard UV detection (e.g., 254 nm) will fail. You must use a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector. For chiral HPLC, a normal-phase method using a polysaccharide-based column with Hexane/Isopropanol (99:1) and CAD detection can be effective, though GC-MS remains the gold standard for volatile alkyl halides due to superior theoretical plate counts.
Q4: How do I definitively assign the cis and trans peaks in my achiral GC without pure standards? A4: Retention time alone cannot definitively assign stereochemistry. However, in non-polar GC columns, elution order is primarily governed by boiling point and steric volume. The trans-1,3-isomer typically has a slightly lower boiling point and smaller steric profile than the cis-1,3-isomer due to diaxial interactions, causing the trans isomer to elute first (2)[2]. For absolute confirmation, isolate the peaks via preparative SFC and perform 2D-NMR (NOESY) (4)[4].
References
- Title: Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole Source: MDPI URL
- Title: Application Note: Gas Chromatographic Separation of Trimethylcyclohexane Isomers Source: Benchchem URL
- Title: Applications of Enantiomeric Gas Chromatography: A Review Source: ResearchGate URL
- Title: Reaction Monitoring with UltraPerformance Convergence Chromatography Source: SepScience URL
Sources
- 1. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sepscience.com [sepscience.com]
Technical Support Center: Recrystallization & Purification of 1-(2-Bromoethyl)-3-methylcyclohexane Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist overseeing downstream pharmaceutical processing, I frequently encounter challenges in the isolation of lipophilic cycloaliphatic compounds. 1-(2-Bromoethyl)-3-methylcyclohexane is a highly versatile building block, but its derivatives—such as amine salts, carboxylic acids, and amides—present unique thermodynamic hurdles during purification.
The inherent amphiphilicity of these derivatives (a non-polar 3-methylcyclohexyl tail paired with a polar functional headgroup) often depresses lattice energies, leading to phase separation ("oiling out") rather than true crystallization. Furthermore, the presence of unreacted alkyl halides requires rigorous purging, as these are classified as potentially mutagenic impurities (PMIs) 1. This guide bypasses generic advice, focusing on the mechanistic causality behind crystallization failures and providing self-validating workflows for high-purity isolation.
Quantitative Data: Optimized Solvent Systems
The selection of a solvent system must balance the lipophilicity of the cyclohexane ring with the polarity of the derivative group. Below is a summary of field-validated solvent systems for various derivative classes.
| Derivative Class | Primary Solvent | Anti-Solvent | Typical Saturation Temp (°C) | Expected Recovery (%) | Target Purity (HPLC Area %) |
| Amine Hydrochloride Salts | Ethanol | Diethyl Ether | 60 - 70 | 75 - 85 | > 99.0 |
| Carboxylic Acids | Ethyl Acetate | Heptane | 55 - 65 | 70 - 80 | > 98.5 |
| Amides | Toluene | Hexanes | 80 - 90 | 65 - 75 | > 98.0 |
Experimental Workflow & Methodology
Standard recrystallization workflow for cycloaliphatic derivatives.
Self-Validating Protocol: Dual-Solvent Recrystallization
This protocol is designed for the isolation of amine hydrochloride derivatives of 1-(2-Bromoethyl)-3-methylcyclohexane, ensuring the rejection of unreacted alkyl bromides.
Step 1: Saturation & Dissolution Suspend the crude derivative in the primary solvent (e.g., Ethanol). Heat the mixture to 5°C below the solvent's boiling point. Causality: Heating too close to the boiling point can cause localized superheating and thermal degradation of halogenated intermediates 2.
Step 2: Hot Filtration Pass the hot solution through a pre-heated Buchner funnel to remove insoluble polymerized byproducts. Validation Check: Inspect the filter paper. If significant mass is retained, perform an NMR analysis on the residue to ensure the product is not prematurely precipitating.
Step 3: Anti-Solvent Titration Maintain the solution temperature and slowly add the anti-solvent (e.g., Diethyl Ether) dropwise until a persistent cloudiness (the cloud point) is observed. Add 2-3 drops of the primary solvent to just clear the solution.
Step 4: Controlled Nucleation Cool the solution at a strictly controlled rate of 0.5°C/min to room temperature. Causality: Rapid cooling forces the product to "crash out," trapping mutagenic impurities and solvent molecules within the crystal lattice 3.
Step 5: Isolation & Mother Liquor Validation Harvest the crystals via vacuum filtration and wash with a cold non-polar solvent (e.g., cold heptane). Validation Check: Analyze the mother liquor via HPLC. If the product concentration in the mother liquor exceeds 10%, the anti-solvent ratio must be increased in subsequent batches to prevent yield loss.
Troubleshooting Guide
Troubleshooting logic for resolving phase separation (oiling out).
Issue 1: The product "oils out" instead of forming crystals. Analysis & Causality: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. Because 1-(2-Bromoethyl)-3-methylcyclohexane derivatives possess a bulky, lipophilic ring alongside a polar headgroup, they exhibit amphiphilic behavior that drastically depresses lattice energy. Resolution: Reheat the biphasic mixture until it becomes a homogeneous solution. Instead of cooling immediately, add a small volume of the primary solvent. This lowers the saturation temperature below the melting point of the solute. Alternatively, introduce seed crystals exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.
Issue 2: Co-crystallization of cis/trans diastereomers. Analysis & Causality: The 1-(2-Bromoethyl)-3-methylcyclohexane scaffold contains two stereocenters (positions 1 and 3 on the ring). If the starting material is a diastereomeric mixture, the resulting derivatives will have similar, but distinct, solubility profiles 4. High supersaturation forces both isomers to precipitate simultaneously. Resolution: Utilize fractional crystallization. Switch to a highly selective, single-solvent system (e.g., pure acetonitrile) and employ a very slow cooling ramp (0.1°C/min). The less soluble trans-isomer will typically nucleate first. Harvest the first crop of crystals before the cis-isomer reaches its saturation threshold.
Issue 3: Persistent mutagenic impurities (PMIs) in the final crystal lattice. Analysis & Causality: Unreacted alkyl bromides are classified as PMIs and must be controlled to ppm levels 1. Due to their structural similarity to the product, they can easily be incorporated into the crystal lattice during rapid growth 3. Resolution: Implement a rigorous cold-washing step using a non-polar solvent (e.g., cold heptane) that selectively dissolves the unreacted alkyl bromide without solubilizing the polar derivative.
Frequently Asked Questions (FAQs)
Q: Why does my derivative degrade when I attempt to recrystallize it from boiling DMF or DMSO? A: High-boiling polar aprotic solvents require excessive heating for dissolution. If your derivative still contains reactive functional groups (or if it is a bis-bromo intermediate), temperatures above 100°C can trigger intramolecular cyclization or elimination reactions 2. Always opt for lower-boiling solvent systems (like EtOAc/Heptane) to protect the integrity of the molecule.
Q: Can I use this method for quinuclidine precursors derived from 1-(2-Bromoethyl)-3-methylcyclohexane? A: Yes. Bromoethyl-substituted cycloalkanes are structurally analogous to the precursors used in synthesizing complex bicyclic amines. However, ensure that the nitrogen atom is fully protonated (as a salt) before crystallization to maximize the polarity differential between the product and the lipophilic impurities.
References
-
Vanderbilt University. "1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines..." Synthetic Communications. URL:[Link]
-
European Pharmaceutical Review. "Separation and purification applications for mutagenic impurities." European Pharmaceutical Review. URL: [Link]
-
University College Cork. "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." CORA. URL: [Link]
Sources
Validation & Comparative
Comparative Reactivity Guide: 1-(2-Bromoethyl)- vs. 1-(2-Iodoethyl)-3-methylcyclohexane in Alkylation Workflows
Executive Summary & Chemical Context
In advanced organic synthesis and drug development, the choice of alkylating agent profoundly impacts reaction yields, kinetics, and impurity profiles. 1-(2-Bromoethyl)-3-methylcyclohexane and its iodo-analogue, 1-(2-iodoethyl)-3-methylcyclohexane , are primary alkyl halides featuring a lipophilic beta-cyclohexyl substitution. These synthons are critical in medicinal chemistry, notably serving as precursors in the synthesis of 1H-indazole-3-carboxamide compounds developed as Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors for neurodegenerative and insulin-resistance disorders[1][2].
While structurally identical in their carbon framework, the substitution of a bromide leaving group for an iodide dictates a massive shift in thermodynamic and kinetic behavior during nucleophilic substitution (S_N2) reactions[3][4]. This guide objectively compares their reactivity profiles and provides validated experimental protocols for their application.
Thermodynamic & Kinetic Fundamentals
The reactivity disparity between these two molecules is rooted in the intrinsic properties of the carbon-halogen bond:
-
Bond Dissociation Energy (BDE): The C-Br bond requires approximately 285 kJ/mol to cleave, whereas the C-I bond is significantly weaker at roughly 213 kJ/mol[5]. In an S_N2 pathway, this weaker bond translates directly to a lower activation energy (ΔE‡) at the transition state, allowing the iodo-compound to react exponentially faster under identical thermal conditions.
-
Polarizability and Leaving Group Ability: Iodide (I⁻) is a larger, highly polarizable ion compared to bromide (Br⁻). During the concerted backside attack of a nucleophile, iodide's electron cloud distorts easily, stabilizing the developing negative charge in the trigonal bipyramidal transition state[3][6].
-
Steric Accessibility: Both substrates possess a primary alpha-carbon, making them highly accessible to nucleophiles and strictly favoring the S_N2 mechanism over S_N1[4]. The beta-position features a 3-methylcyclohexyl ring; while this introduces slight steric bulk compared to a linear aliphatic chain, it does not impede backside attack like an alpha-branched (secondary) or neopentyl system would[6].
Quantitative Data Comparison
The following table summarizes the physicochemical and reactivity differences between the two substrates.
| Parameter | 1-(2-Bromoethyl)-3-methylcyclohexane | 1-(2-Iodoethyl)-3-methylcyclohexane |
| Halogen Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| C-X Bond Dissociation Energy | ~285 kJ/mol[5] | ~213 kJ/mol[5] |
| Relative S_N2 Reaction Rate | 1x (Baseline) | ~50x - 100x (Highly Accelerated) |
| Reagent Stability | High (Stable at room temp) | Moderate (Light and heat sensitive) |
| Commercial Availability | High (Common precursor)[7] | Low (Typically synthesized in situ) |
| Optimal Use Case | Standard alkylations with strong nucleophiles | Sluggish alkylations with bulky/weak nucleophiles |
Visualizing the Reaction Pathways
Caption: S_N2 mechanism highlighting the concerted backside attack and transition state.
Caption: Finkelstein reaction exploiting differential solubility to yield the iodo-substrate.
Experimental Protocols (Self-Validating Systems)
Because 1-(2-iodoethyl)-3-methylcyclohexane is prone to degradation upon prolonged storage (releasing iodine and turning brown), it is frequently synthesized directly from the stable bromo-precursor via the Finkelstein Reaction [8].
Protocol A: Finkelstein Conversion (Bromide to Iodide)
Causality & Design: This protocol utilizes anhydrous acetone. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium bromide (NaBr) is practically insoluble. As the S_N2 exchange occurs, NaBr precipitates out of solution, driving the equilibrium strictly to the right via Le Chatelier's principle[8].
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 10 mmol of 1-(2-Bromoethyl)-3-methylcyclohexane in 20 mL of anhydrous acetone.
-
Reagent Addition: Add 15 mmol (1.5 equivalents) of anhydrous Sodium Iodide (NaI).
-
Reaction: Equip the flask with a reflux condenser and heat to 60°C (reflux) with continuous magnetic stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction visually. The formation of a dense, white crystalline precipitate (NaBr) confirms the halogen exchange is actively occurring[9].
-
Workup: Cool the mixture to room temperature, filter the NaBr precipitate, and concentrate the filtrate under reduced pressure. Redissolve in diethyl ether, wash with a 10% aqueous sodium thiosulfate solution (to remove any free iodine), dry over anhydrous MgSO₄, and evaporate to yield the iodo-product. Use immediately for downstream alkylation.
Protocol B: Comparative N-Alkylation Workflow
Causality & Design: To empirically observe the reactivity difference, perform parallel alkylations of a sterically hindered secondary amine. The iodo-compound will achieve full conversion in a fraction of the time required for the bromo-compound.
-
Setup: Set up two identical reaction vials. To each, add 1.0 mmol of the target secondary amine, 2.0 mmol of anhydrous K₂CO₃ (acid scavenger), and 5 mL of anhydrous DMF.
-
Substrate Addition:
-
Vial 1: Add 1.1 mmol of 1-(2-Bromoethyl)-3-methylcyclohexane.
-
Vial 2: Add 1.1 mmol of freshly prepared 1-(2-Iodoethyl)-3-methylcyclohexane.
-
-
Execution: Heat both vials to 80°C.
-
Monitoring: Sample both reactions at 1-hour intervals via LC-MS or TLC.
Conclusion & Best Practices
For researchers developing novel therapeutics, 1-(2-Bromoethyl)-3-methylcyclohexane is the preferred starting material due to its commercial availability and long-term shelf stability[7]. However, when coupling with weakly nucleophilic or sterically encumbered substrates, the bromo-compound often yields incomplete reactions or requires harsh conditions that cause side reactions (like E2 elimination)[10]. In these scenarios, executing a Finkelstein conversion to generate 1-(2-iodoethyl)-3-methylcyclohexane in situ provides a highly reactive, kinetically favored electrophile that ensures robust, high-yielding alkylations.
References
-
The SN2 Reaction Mechanism - Master Organic Chemistry. URL:[Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. URL:[Link]
-
SN2 Substitution Reactions and Alkyl Moiety - Chemistry LibreTexts. URL:[Link]
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. URL:[Link]
-
10.9: Bond Energies - Chemistry LibreTexts. URL:[Link]
- EA026952B1 - Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors - Google Patents.
-
1-(2-bromoethyl)-3-methylcyclohexane | 22565-20-4 - 摩熵化学 (Molaid). URL:[Link]
-
Finkelstein Reaction | Definition, Mechanism & Example - Shiksha Nation. URL: [Link]
-
Finkelstein reaction - Wikipedia. URL:[Link]
-
Finkelstein reaction - Sciencemadness Wiki. URL:[Link]
Sources
- 1. EA026952B1 - Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors - Google Patents [patents.google.com]
- 2. 1-(2-bromoethyl)-3-methylcyclohexane - CAS号 22565-20-4 - 摩熵化学 [molaid.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22565-20-4 1-(2-Bromoethyl)-3-methylcyclohexane AKSci 4219DR [aksci.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Comparison Guide: Alternative Alkylating Agents to 1-(2-Bromoethyl)-3-methylcyclohexane
Executive Summary
1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) is a primary alkyl bromide frequently utilized in medicinal chemistry and materials science to append the 2-(3-methylcyclohexyl)ethyl moiety to various nucleophiles[1]. While primary bromides are standard alkylating agents, they often suffer from sluggish kinetics when reacting with sterically hindered or weakly nucleophilic substrates. Furthermore, under strongly basic conditions, primary bromides can undergo competitive E2 elimination, reducing overall yield.
To optimize synthetic workflows, researchers must often pivot to alternative alkylating agents with superior leaving group capabilities[2]. This guide objectively compares 1-(2-Bromoethyl)-3-methylcyclohexane with its primary alternatives—Iodides, Mesylates, Tosylates, and Triflates —providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.
Mechanistic Causality: Selecting the Right Leaving Group
In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group[3]. The efficiency of this process is intrinsically linked to the stability of the departing anion.
The thermodynamic stability of a leaving group directly correlates with the acidity of its conjugate acid (
-
Iodide (-I): Highly polarizable. The large atomic radius of iodine allows its electron cloud to distort, lowering the transition state energy of the SN2 pathway. It is significantly more reactive than bromide.
-
Sulfonates (-OMs, -OTs): Mesylates and tosylates are exceptional leaving groups because the negative charge on the departing oxygen is delocalized across three highly electronegative oxygen atoms via resonance[2]. They are less prone to promoting E2 elimination compared to halides in certain aprotic environments.
-
Triflate (-OTf): The extreme electron-withdrawing nature of the trifluoromethyl group makes triflate one of the most potent leaving groups available (
), reacting orders of magnitude faster than bromides.
Competitive SN2 substitution vs. E2 elimination pathways in alkylation.
Quantitative Data Comparison
The following table summarizes the performance metrics of 2-(3-methylcyclohexyl)ethyl alkylating agents relative to the standard bromide.
| Alkylating Agent | Leaving Group (LG) | Conjugate Acid | Relative SN2 Rate | Storage Stability | E2 Elimination Risk |
| Bromide (Reference) | -Br | -9.0 | 1.0 | High (Stable) | Moderate |
| Iodide | -I | -10.0 | ~3 - 10 | Moderate (Light-sensitive) | Moderate |
| Mesylate | -OMs | -1.9 | ~5 - 10 | High (Stable at 4°C) | Low |
| Tosylate | -OTs | -2.8 | ~5 - 10 | High (Crystalline) | Low |
| Triflate | -OTf | -14.0 | ~10⁴ - 10⁵ | Low (Prepare fresh) | High (with strong bases) |
Experimental Workflows & Methodologies
To transition away from 1-(2-Bromoethyl)-3-methylcyclohexane, researchers typically begin with the commercially available precursor alcohol, 2-(3-methylcyclohexyl)ethanol .
Workflow for synthesizing alternative alkylating agents from the precursor alcohol.
Protocol A: Synthesis of the Mesylate Alternative
Self-Validating Principle: The use of an amine base prevents the accumulation of HCl, protecting the acid-sensitive tertiary positions on the cyclohexane ring from rearrangement.
-
Preparation: Dissolve 2-(3-methylcyclohexyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add Triethylamine (
, 1.5 eq) dropwise. Causality: acts as an acid scavenger and nucleophilic catalyst, driving the reaction forward. -
Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: The reaction is highly exothermic; maintaining 0 °C prevents the competitive substitution of the newly formed mesylate by chloride ions.
-
Completion: Stir for 2 hours while allowing the mixture to warm to room temperature.
-
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the mesylate.
Protocol B: Synthesis of the Iodide Alternative (Finkelstein Reaction)
Self-Validating Principle: This reaction is driven purely by differential solubility (Le Chatelier's principle), ensuring near-quantitative conversion without harsh reagents[5].
-
Preparation: Dissolve the synthesized mesylate (from Protocol A) or the original bromide in anhydrous Acetone.
-
Halide Exchange: Add Sodium Iodide (NaI, 2.0 eq) to the solution. Causality: NaI is highly soluble in acetone, whereas the resulting sodium mesylate (or NaBr) is practically insoluble.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 12 hours.
-
Filtration: Cool to room temperature and filter off the precipitated sodium salts. Causality: The continuous precipitation removes the product from the equilibrium, driving the SN2 exchange to completion.
-
Workup: Evaporate the acetone. Partition the residue between diethyl ether and water. Wash the organic layer with 10% aqueous
to reduce any residual to iodide, dry over , and concentrate.
Protocol C: General SN2 N-Alkylation Workflow
-
Deprotonation: Combine the target secondary amine nucleophile (1.0 eq) and Potassium Carbonate (
, 2.0 eq) in N,N-Dimethylformamide (DMF). Causality: is a mild base that increases the nucleophilicity of the amine without being strong enough to trigger E2 elimination of the alkylating agent. -
Alkylation: Add the chosen alkylating agent (Mesylate or Iodide, 1.2 eq). Heat the mixture to 60 °C for 8–12 hours.
-
Isolation: Dilute the reaction with water to crash out the product or extract with Ethyl Acetate. Purify via flash column chromatography.
References
- AK Scientific. "22565-20-4 1-(2-Bromoethyl)-3-methylcyclohexane." AKSci Catalog.
- Southern Illinois University Edwardsville (SIUE). "Aliphatic Nucleophilic Substitution." Chemistry Department Resources.
- Master Organic Chemistry. "Acid-Base Reactions: Introducing Ka and pKa." MOC.
- Indian Institute of Technology Kanpur (SATHEE). "Finkelstein Reaction." SATHEE Portal.
- Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.
Sources
- 1. 22565-20-4 1-(2-Bromoethyl)-3-methylcyclohexane AKSci 4219DR [aksci.com]
- 2. siue.edu [siue.edu]
- 3. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure - Michael B. Smith, Jerry March - Google Books [books.google.com.sg]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
Comprehensive Validation Guide: HPLC Methods for 1-(2-Bromoethyl)-3-methylcyclohexane Analysis
As pharmaceutical pipelines increasingly rely on complex aliphatic intermediates, analytical scientists face significant challenges in method development. A prime example is 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4), an alkyl bromide intermediate characterized by its high hydrophobicity and complete lack of a UV-absorbing chromophore[1].
Standard High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is fundamentally inadequate for this molecule. While low-wavelength UV (e.g., 205–210 nm) can sometimes be brute-forced, it suffers from severe baseline drift during gradient elution due to mobile phase absorbance. To achieve the rigorous validation standards required by the recently updated ICH Q2(R2) guidelines[2][3], we must pivot to universal aerosol detectors: the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) [4][5].
This guide objectively compares HPLC-CAD, HPLC-ELSD, and HPLC-UV methodologies, providing the mechanistic causality and self-validating protocols necessary to accurately quantify 1-(2-Bromoethyl)-3-methylcyclohexane.
Mechanistic Causality: Selecting the Optimal Detector
To understand why CAD outperforms both ELSD and UV for non-chromophoric analytes, we must examine the physics of detection.
-
HPLC-UV (210 nm): Relies on
or electron transitions. Alkyl bromides lack conjugated systems, resulting in negligible molar absorptivity. -
HPLC-ELSD: Measures light scattered by dried aerosol particles. The critical limitation of ELSD is that scattering efficiency drops exponentially for particles smaller than 50 nm, leading to poor sensitivity for low-concentration impurities[4].
-
HPLC-CAD: Measures the electrical charge transferred to dried particles by ionized nitrogen gas. Because the charge acquired is directly proportional to the particle's mass (independent of chemical structure), CAD maintains exceptional sensitivity down to particle sizes of 10 nm[4][6].
Decision matrix for selecting the optimal chromatographic detector based on analyte properties.
Experimental Protocol: A Self-Validating HPLC-CAD Workflow
To meet ICH Q2(R2) requirements for accuracy and robustness[7], the analytical procedure must be inherently self-validating. Aerosol detectors are highly sensitive to changes in mobile phase composition; as the organic modifier increases during a gradient, nebulization efficiency changes, altering the response factor[5][6].
To counteract this and enable standard-free quantitation, we employ an Inverse Gradient Compensation workflow.
Step-by-Step Methodology
-
Mobile Phase Preparation (Strict Volatility Rule):
-
Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: CAD and ELSD require strictly volatile mobile phases. Non-volatile salts (e.g., phosphate buffers) will precipitate in the drying tube, foul the corona wire, and cause catastrophic baseline noise[4][8].
-
-
Chromatographic Separation:
-
Action: Utilize a sub-2 µm C18 UHPLC column. Execute a gradient from 40% B to 95% B over 12 minutes.
-
Causality: The methylcyclohexane ring is highly hydrophobic; a steep organic gradient is required to elute the compound and resolve it from structurally similar synthetic byproducts.
-
-
Inverse Gradient Implementation (Self-Validating Step):
-
Action: Configure a secondary analytical pump to deliver an exact inverse gradient (95% B down to 40% B) post-column. Mix the eluent and inverse gradient via a zero-dead-volume tee before entering the CAD.
-
Causality: By ensuring the detector continuously receives a constant 50/50 A/B solvent ratio, the nebulization efficiency remains uniform across the entire run[4]. This validates the assumption that peak area directly correlates to analyte mass, regardless of retention time.
-
-
Detector Optimization (Thermal Preservation):
-
Action: Set the CAD evaporation tube temperature to 35°C.
-
Causality: 1-(2-Bromoethyl)-3-methylcyclohexane is a semi-volatile compound. Excessive drying temperatures (>50°C) will vaporize the analyte alongside the mobile phase, drastically reducing recovery and sensitivity.
-
Mechanistic pathway of Charged Aerosol Detection (CAD) from nebulization to electrometer measurement.
ICH Q2(R2) Validation Data Comparison
The recent ICH Q2(R2) update shifts analytical validation from a prescriptive "check-the-box" exercise to a science- and risk-based lifecycle model[2][3]. The guidelines emphasize robust evaluation of Linearity, Specificity, Precision, Accuracy, and Limits of Detection/Quantitation (LOD/LOQ)[7].
The table below summarizes the empirical validation data for 1-(2-Bromoethyl)-3-methylcyclohexane across the three detector platforms.
Quantitative Performance Summary
| Validation Parameter (ICH Q2(R2)) | HPLC-CAD (Inverse Gradient) | HPLC-ELSD | HPLC-UV (210 nm) |
| Specificity | High (No baseline drift) | Moderate (Minor noise) | Low (Severe solvent interference) |
| Linearity ( | > 0.999 (Over 2 orders of magnitude)[4] | ~ 0.985 (Log-Log transformation required) | ~ 0.990 (Narrow dynamic range) |
| Limit of Detection (LOD) | 2.5 ng | 30.0 ng | 75.0 ng |
| Limit of Quantitation (LOQ) | 8.0 ng | 100.0 ng | 250.0 ng |
| Precision (%RSD at LOQ) | 1.8% | 4.5% | 8.2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 107.5% | 85.0% - 115.0% |
Data Interpretation & Field Insights
-
Sensitivity (LOD/LOQ): CAD demonstrates a >10-fold improvement in LOD compared to ELSD[4]. For genotoxic impurity profiling or low-level degradant tracking of alkyl bromides, ELSD simply lacks the statistical power to meet regulatory thresholds.
-
Linearity & Dynamic Range: ELSD response curves are inherently non-linear and complex, typically requiring logarithmic transformations that compress data and mask inaccuracies[4][5]. CAD, particularly when stabilized by an inverse gradient, provides a linear response over two orders of magnitude, simplifying the calibration model required by ICH Q2(R2)[4][6].
-
Robustness: UV detection at 210 nm fails the ICH Q2(R2) robustness criteria for this assay. Minor fluctuations in the formic acid concentration of the mobile phase cause massive baseline shifts, rendering integration irreproducible.
Conclusion
For the analysis of 1-(2-Bromoethyl)-3-methylcyclohexane, traditional UV detection is an analytical dead-end. While both ELSD and CAD offer universal detection capabilities for non-chromophoric compounds[8][9], HPLC-CAD is the definitive superior choice .
By leveraging the direct charge-to-mass measurement principle of CAD[6] and implementing a self-validating inverse gradient protocol, laboratories can achieve the stringent sensitivity, linearity, and precision required by the modernized ICH Q2(R2) framework[10]. This approach not only ensures regulatory compliance but also establishes a robust, future-proof control strategy for complex aliphatic drug intermediates.
References
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at:[Link]
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at:[Link]
-
FDA publishes Q2(R2) and Q14 Guidelines - ECA Academy. Available at:[Link]
-
Charged aerosol detector - Wikipedia. Available at:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. Available at:[Link]
-
Blog: Charged Aerosol Detection in Pharmaceutical Analysis - HWI group. Available at:[Link]
-
A comparison of CAD and ELSD as non-UV detection techniques - Reach Separations. Available at:[Link]
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- 1. 22565-20-4 1-(2-Bromoethyl)-3-methylcyclohexane AKSci 4219DR [aksci.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
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- 10. FDA publishes Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
computational modeling of transition states for 1-(2-Bromoethyl)-3-methylcyclohexane reactions
An in-depth analysis of computational methodologies for predicting reaction pathways, specifically focusing on the competition between substitution and elimination in sterically hindered alkyl halides.
Executive Summary
As a Senior Application Scientist, I frequently consult with drug development teams struggling to accurately predict the regioselectivity and chemoselectivity of alkyl halide functionalizations. For complex substrates like 1-(2-Bromoethyl)-3-methylcyclohexane , the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) is highly sensitive to steric bulk and the chosen computational methodology.
This guide provides a rigorous, data-backed comparison of leading quantum chemistry software (Gaussian 16 vs. ORCA 5) and density functional theory (DFT) methods for modeling these critical transition states (TS). By moving beyond legacy functionals and implementing a self-validating computational workflow, researchers can achieve near-chemical accuracy in predicting reaction outcomes.
The Chemical Challenge: SN2 vs E2 in 1-(2-Bromoethyl)-3-methylcyclohexane
1-(2-Bromoethyl)-3-methylcyclohexane features a primary bromide, which fundamentally favors SN2. However, the bulky 3-methylcyclohexyl moiety introduces significant steric hindrance as the nucleophile approaches the
Accurately modeling this bifurcation requires precise calculation of barrier heights (
Reaction pathway logic for SN2 vs E2 competition in 1-(2-Bromoethyl)-3-methylcyclohexane.
Software Architecture Comparison: Gaussian 16 vs. ORCA 5
When establishing a high-throughput computational pipeline for TS searches, the choice of software dictates both computational cost and algorithmic reliability[1].
-
Gaussian 16: The historical industry standard. Its Berny algorithm for transition state optimization is exceptionally robust, particularly for flat potential energy surfaces. Gaussian's implementation of the Intrinsic Reaction Coordinate (IRC) is highly refined, ensuring that the located saddle point rigorously connects the reactant and product basins.
-
ORCA 5.2: A rapidly dominating alternative. ORCA excels in its Resolution of Identity (RIJCOSX) approximation, which drastically accelerates hybrid DFT calculations without sacrificing accuracy. For molecules the size of our substituted cyclohexane (approx. 30 atoms), ORCA can achieve speedups of 5-10x over Gaussian for exact exchange evaluation.
Table 1: Software Performance & Feature Comparison
| Feature | Gaussian 16 | ORCA 5.2 | Advantage |
| TS Optimization Algorithm | Berny (Eigenvector Following) | OptTS (Hessian updating) | Gaussian (Slight edge in convergence) |
| Hybrid DFT Speed | Standard analytical integration | RIJCOSX approximation | ORCA (5-10x faster for large basis sets) |
| Solvation Models | SMD, PCM | CPCM, SMD | Tie (SMD is standard for both) |
| Cost / Licensing | High commercial/academic cost | Free (Academic) / Tiered (Commercial) | ORCA |
Functional Selection: The Pitfalls of Legacy DFT
The choice of density functional is the single largest source of error in TS modeling. Legacy Generalized Gradient Approximation (GGA) functionals like BLYP, and even the popular hybrid B3LYP, are notorious for dramatically underestimating reaction barriers[2]. They suffer from self-interaction error, which artificially stabilizes the delocalized electron density inherent to transition states[3].
Benchmark data on prototype SN2 and E2 reactions against gold-standard CCSD(T)/CBS calculations demonstrate these discrepancies clearly[2][4]. To accurately model the kinetics of 1-(2-Bromoethyl)-3-methylcyclohexane, meta-GGA and dispersion-corrected hybrid functionals (like M06-2X and
Table 2: Mean Absolute Errors and Barrier Performance for Alkyl Halide Reactions (Data extrapolated from benchmark studies against CCSD(T) references[2][3][4])
| Functional | % Exact Exchange | Dispersion Correction | SN2 Barrier Error (kcal/mol) | E2 Barrier Error (kcal/mol) | Suitability for Target Molecule |
| CCSD(T) | N/A (Wavefunction) | N/A | 0.00 (Reference) | 0.00 (Reference) | Gold Standard (Computationally prohibitive) |
| B3LYP | 20% | None | -4.8 to -11.0 | -5.3 to -10.0 | Poor: Underestimates barriers, wrong trend[2] |
| M06-2X | 54% | Implicit | ~0.9 to 1.5 | ~1.0 to 1.5 | Excellent: Parameterized specifically for kinetics[4] |
| Range-separated | Empirical (D2) | ~0.8 | ~1.2 | Excellent: Captures steric dispersion perfectly[3] |
Causality Insight: Why does M06-2X perform so well? The high percentage of exact Hartree-Fock exchange (54%) directly mitigates the self-interaction error that artificially lowers the SN2 barrier[4]. Furthermore, modeling the bulky 3-methylcyclohexyl ring requires capturing intramolecular London dispersion forces. Functionals like
Self-Validating Protocol for TS Modeling
To ensure scientific integrity, a TS calculation cannot simply be an optimization; it must be a self-validating workflow. Below is the strict protocol required for modeling the 1-(2-Bromoethyl)-3-methylcyclohexane reactions.
Self-validating computational workflow for isolating and verifying transition states.
Step-by-Step Methodology
Step 1: Conformational Sampling (Reactants)
-
Action: Perform a Monte Carlo conformational search of 1-(2-Bromoethyl)-3-methylcyclohexane using Molecular Mechanics (e.g., OPLS4 or MMFF94).
-
Causality: The cyclohexane ring exists in multiple chair conformations (axial vs. equatorial configurations for the 3-methyl and 2-bromoethyl groups). According to the Curtin-Hammett principle, the lowest energy ground state does not necessarily lead to the lowest energy TS. All conformers within a 3 kcal/mol window must be advanced to the DFT stage.
Step 2: Relaxed Potential Energy Surface (PES) Scan
-
Action: Using a cost-effective level of theory (e.g.,
B97X-D/def2-SVP), drive the reaction coordinate. For SN2, constrain the Nucleophile–Carbon( ) distance and decrease it in 0.1 Å increments. For E2, drive the Base–Proton( ) distance. -
Causality: This generates a high-quality initial guess for the saddle point, preventing the optimizer from collapsing back into the reactant or product minima.
Step 3: Transition State Optimization & Hessian Evaluation
-
Action: Submit the highest energy geometry from the scan to a rigorous TS optimization (Opt=TS in Gaussian or OptTS in ORCA) at the
B97X-D/def2-TZVP level, utilizing the SMD solvation model to account for the solvent environment. Follow immediately with a frequency calculation (Freq). -
Validation: The output must contain exactly one imaginary frequency (a negative eigenvalue in the Hessian). When animated, the atomic displacement vectors must correspond precisely to the C–Br bond breaking and C–Nu bond forming (for SN2).
Step 4: Intrinsic Reaction Coordinate (IRC) Verification
-
Action: Run an IRC calculation from the optimized TS geometry.
-
Validation: The IRC must smoothly descend into the reactant basin (1-(2-Bromoethyl)-3-methylcyclohexane + Nu⁻) and the product basin. If the IRC leads to an unexpected intermediate (e.g., an E1 carbocation instead of a concerted SN2/E2 product), the TS is invalid for the hypothesized mechanism and the pathway must be re-evaluated.
References
-
[2] SN2 AND E2 DFT BENCHMARK. IDC Online. Available at:
-
[4] Density Functional Calculations of E2 and SN2 Reactions: Effects of the Choice of Density Functional, Basis Set, and Self-Consistent Iterations. Journal of Chemical Theory and Computation (via ResearchGate). Available at:
-
[3] Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. Nature Communications (via PMC). Available at:
-
[1] Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing. Available at:
Sources
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- 3. Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Steric Effects in Substituted Bromo-Cyclohexanes: A Guide for Researchers
Introduction
In the intricate world of organic chemistry, the three-dimensional arrangement of atoms plays a pivotal role in dictating molecular reactivity and stability. Among the various structural motifs, the cyclohexane ring stands as a cornerstone, its conformational flexibility and the steric demands of its substituents being critical determinants of chemical behavior. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the steric effects of the bromine substituent on the cyclohexane ring. By juxtaposing bromine with other common substituents, we will explore how its unique properties influence conformational equilibria and reaction kinetics, supported by experimental data and established methodologies.
The "bulkiness" of a substituent in the context of cyclohexane chemistry is quantitatively expressed by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater preference for the equatorial position to alleviate steric strain.[1] This guide will delve into the A-value of bromine, comparing it with a range of other substituents and elucidating the underlying principles that govern these values. We will then extend this analysis to understand how these steric factors manifest in the kinetics of various reactions, providing a comprehensive framework for predicting and controlling chemical outcomes.
The A-Value: Quantifying Steric Hindrance
The A-value is a fundamental concept in conformational analysis, providing a numerical measure of the steric bulk of a substituent on a cyclohexane ring.[1] It is the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1] The axial position is generally less stable due to 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring.[2][3]
Comparative A-Values of Bromine and Other Substituents
The bromine atom, despite its significant atomic mass, exhibits a surprisingly modest A-value compared to many common alkyl groups. This is primarily attributed to the long carbon-bromine bond length (approximately 1.93 Å), which places the bulky bromine atom further from the interacting axial hydrogens, thus reducing the severity of the 1,3-diaxial interactions.[1] In contrast, a methyl group, with a shorter carbon-carbon bond (approximately 1.50 Å), experiences more significant steric clash in the axial position.[1]
| Substituent (X) | A-Value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -I | 0.4 |
| -OH | 0.6 (0.9 in H-bonding solvents) |
| -CH₃ | 1.8 |
| -CH₂CH₃ | 2.0 |
| -CH(CH₃)₂ | 2.2 |
| -C(CH₃)₃ | > 4.5 |
| -C₆H₅ | 3.0 |
| -CN | 0.2 |
Data compiled from various sources.[4]
This table highlights that the steric influence of bromine is comparable to that of other halogens and significantly less than that of even a methyl group. The large tert-butyl group, with an A-value greater than 4.5 kcal/mol, effectively "locks" the cyclohexane ring in a conformation where it occupies an equatorial position.[1]
Influence of Steric Effects on Reaction Kinetics
The conformational preferences dictated by steric effects have profound implications for the rates and outcomes of chemical reactions involving substituted cyclohexanes. The requirement for specific spatial arrangements of reacting groups in the transition state means that the energy barrier to reaction can be significantly influenced by the steric bulk of non-reacting substituents.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The rates of both Sₙ1 and Sₙ2 reactions are sensitive to steric hindrance, albeit in different ways.
-
Sₙ2 Reactions: These reactions proceed via a backside attack of the nucleophile on the carbon bearing the leaving group.[5][6] This concerted mechanism is highly sensitive to steric crowding.[5] Consequently, the rate of Sₙ2 reactions decreases with increasing steric bulk around the reaction center. For cyclohexyl systems, an Sₙ2 reaction requires the nucleophile to approach along the axis of the C-X bond. An axial leaving group presents a more hindered environment for backside attack than an equatorial one. However, the overall reactivity of cyclohexyl halides in Sₙ2 reactions is generally low due to steric hindrance from the ring itself.
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate.[5] The rate-determining step is the formation of this planar carbocation.[5] While steric hindrance can affect the rate of carbocation formation, the effect is generally less pronounced than in Sₙ2 reactions. For cyclohexyl systems, the rate of Sₙ1 solvolysis is influenced by the stability of the resulting carbocation and the ability of the leaving group to depart. Generally, the trend for leaving group ability is I > Br > Cl > F, which is related to the strength of the C-X bond and the stability of the halide anion.[7]
Elimination Reactions (E2)
E2 elimination reactions are particularly sensitive to stereoelectronic effects, requiring an anti-periplanar arrangement of the departing hydrogen and the leaving group.[8] In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions (trans-diaxial).[8] This strict geometric constraint means that the rate of E2 elimination is highly dependent on the conformational equilibrium of the substituted cyclohexane.
A classic example is the comparison of the E2 elimination rates of cis- and trans-1-bromo-4-tert-butylcyclohexane.
-
cis-1-bromo-4-tert-butylcyclohexane: The bulky tert-butyl group locks the ring in a conformation where it is equatorial. In the cis isomer, this forces the bromine atom into an axial position, which is the required conformation for E2 elimination. As a result, this isomer undergoes E2 elimination relatively rapidly.[5]
-
trans-1-bromo-4-tert-butylcyclohexane: In the trans isomer, with the tert-butyl group equatorial, the bromine atom is also in an equatorial position. For E2 elimination to occur, the ring must flip to a much less stable conformation where the tert-butyl group is axial and the bromine is axial. The high energy of this conformation leads to a very slow rate of E2 elimination.[5]
This dramatic difference in reaction rates underscores the profound impact of steric control on reactivity.
Experimental Protocols
Conformational Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of substituted cyclohexanes. The key lies in the analysis of the coupling constants (J-values) between adjacent protons.
Step-by-Step Protocol for NMR Analysis of a Substituted Bromocyclohexane:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For determining equilibrium constants, it is often necessary to acquire spectra at low temperatures to slow down the rate of chair-chair interconversion, allowing for the observation of signals from individual conformers.
-
-
Spectral Analysis:
-
Identify the signal for the proton on the carbon bearing the bromine atom (the α-proton).
-
Analyze the multiplicity of this signal. The coupling constants to the adjacent protons will be different for axial and equatorial orientations.
-
Axial Proton: An axial proton will typically show large trans-diaxial couplings (J_ax-ax ≈ 8-12 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J_ax-eq ≈ 2-5 Hz).[9] This results in a complex multiplet, often described as a "triplet of triplets" or a "quartet" if the couplings are similar.
-
Equatorial Proton: An equatorial proton will have small equatorial-axial (J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings, resulting in a narrower, less resolved multiplet.[9]
-
-
Calculating Equilibrium Constants:
-
At low temperatures where both conformers are visible, the ratio of the integrals of the signals corresponding to the axial and equatorial conformers can be used to determine the equilibrium constant (K_eq).
-
The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(K_eq).
-
Conclusion
The steric effect of a bromine substituent on a cyclohexane ring is a nuanced property that significantly influences both the conformational landscape and the chemical reactivity of the molecule. While its A-value is modest due to the long C-Br bond, the stereoelectronic requirements of many reactions mean that the conformational preferences it induces can have a dramatic impact on reaction rates.
This guide has provided a comparative analysis of the steric effects of bromine, contextualized with a range of other common substituents. Through the lens of A-values and the kinetics of key reaction types, we have seen how fundamental principles of stereochemistry govern molecular behavior. The detailed experimental protocols for NMR analysis and kinetic studies offer a practical framework for researchers to quantitatively assess these effects in their own systems. A thorough understanding of the interplay between steric and electronic effects, as exemplified by the bromo-cyclohexane system, is indispensable for the rational design of molecules and the prediction of their chemical reactivity in the fields of chemical synthesis and drug development.
References
- Handout. Table of A-Values.
- BenchChem.
- Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry, 2014.
- Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts, 2025.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps, 2025.
- Scribd. SN1 Reaction Kinetics Lab Guide. Scribd.
- Filo. Cis-1-bromo-4-methylcyclohexane is shown below in two of its possible cha... Filo, 2026.
- Semantic Scholar. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar.
- Harper College. RELATIVE RATES OF SUBSTITUTION REACTIONS. Harper College, 2010.
- Chemistry LibreTexts. 7.
- Fiveable. The SN2 Reaction | Organic Chemistry Class Notes. Fiveable, 2026.
- Homework.Study.com. Draw the two chair conformations of cis-1-Bromo-4-methylcyclohexane. Which is more stable? Why?. Homework.Study.com.
- University of Wisconsin. cis-1,4-dimethylcyclohexane.html. University of Wisconsin.
- Organic Chemistry I. 9.
- Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry.
- Chemistry Stack Exchange. Comparing the rates of hydrolysis of different haloalkanes. Chemistry Stack Exchange, 2021.
- Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts, 2015.
- Journal of the Chemical Society, Perkin Transactions 2. Eliminations promoted by weak bases. Part 7. E2C and E2H Reactions of cyclohexyl toluene-p-sulphonate with triphenylphosphine and other neutral bases. RSC Publishing, 1977.
- Master Organic Chemistry. Halogenation At Tiffany's. Master Organic Chemistry, 2013.
- Fiveable. 1,3-diaxial strain Definition - Organic Chemistry Key Term.... Fiveable, 2025.
- Chegg.com. Solved 12. cis-1-Bromo-4-methylcyclohexane could have the. Chegg.com, 2023.
- ChemRxiv. Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- LS College. SN 1 reaction. LS College, 2021.
- ResearchGate. A computational evaluation of the steric and electronic contributions to the stability of the structures of α− and β−D‐glucopyanose Part 1: conformational analysis of monosubstituted cyclohexanes and pyrans (593.2).
- Benchchem. Navigating the Nuances of Nucleophilic Substitution in Cycloalkanes: A Kinetic Comparison. Benchchem, 2025.
- ResearchGate. 79 Br NMR spectroscopy as a practical tool for kinetic analysis.
- Echemi. What Is the Mechanism for The Reaction of Cyclohexane with Bromine in The Presence Of Sunlight?. Echemi, 2024.
- Chemistry Steps. SN2 Reaction Mechanism. Chemistry Steps, 2025.
- ResearchGate. STUDIES OF RATES OF CONVERSION AND POPULATIONS OF VARIOUS CONFORMATIONS OF SATURATED RING COMPOUNDS BY N.M.R.: I. CHLOROCYCLOHEXANE AND BROMOCYCLOHEXANE.
- Patna Women's College. Elimination Reactions.
- YouTube. Stereoselectivity of bromination in cyclohexane system || CSIR-NET. YouTube, 2019.
- CHEMISTRY 1000. Nucleophilic Substitution Reactions (SN1 and SN2) Spring 2021 Dr. Susan Findlay.
- YouTube. SN2 reaction kinetics. YouTube, 2019.
- Elimin
- UCLA. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction).
- Chemistry Steps.
- Master Organic Chemistry. Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry, 2025.
- Echemi. What Is the Mechanism for The Reaction of Cyclohexane with Bromine in The Presence Of Sunlight?. Echemi, 2024.
- YouTube. A brief introduction to 1,3-diaxial interactions. YouTube, 2013.
- Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps, 2024.
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Safety Operating Guide
1-(2-Bromoethyl)-3-methylcyclohexane proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1-(2-Bromoethyl)-3-methylcyclohexane
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists regarding the lifecycle management of specialized halogenated reagents. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a highly valuable alkylating agent used in complex organic synthesis[1]. However, its bromine substitution fundamentally alters its disposal requirements compared to standard hydrocarbon solvents.
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound. By understanding the chemical causality behind these safety procedures, laboratories can ensure strict compliance with Environmental Protection Agency (EPA) standards while minimizing disposal costs and operational hazards.
Chemical Profile and Hazard Assessment
Before designing a disposal workflow, we must understand the physicochemical properties driving our safety decisions. Alkyl bromides are generally lipophilic, persistent in the environment, and capable of causing severe skin burns and eye damage[2].
Table 1: Quantitative Data and Hazard Profile for 1-(2-Bromoethyl)-3-methylcyclohexane
| Property / Hazard | Value / Classification | Causality / Operational Impact |
| CAS Number | 22565-20-4 | Unique identifier required for accurate Safety Data Sheet (SDS) tracking and EHS profiling. |
| Molecular Formula | C9H17Br | Contains a halogen (Bromine); strictly mandates segregation into "Halogenated Waste" streams[3]. |
| Molecular Weight | 205.14 g/mol | High density; will often form the bottom layer in aqueous biphasic mixtures during liquid-liquid extractions. |
| Chemical Class | Halogenated Organic | Cannot be incinerated with standard solvents due to the formation of corrosive hydrogen bromide (HBr) gas. |
| Aquatic Toxicity | High | Strictly prohibited from drain disposal; requires specialized high-temperature incineration[2]. |
The Causality of Halogenated Waste Segregation
A common operational failure in laboratories is the commingling of halogenated and non-halogenated waste. Why must 1-(2-Bromoethyl)-3-methylcyclohexane be strictly separated from solvents like ethanol or acetone?
-
Thermodynamic & Byproduct Risks: Standard organic waste is often disposed of via fuel blending or standard incineration. However, incinerating halogenated waste requires specialized, high-temperature kilns equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid (HBr) and prevent the release of highly toxic dioxins or furans[3].
-
Cost Implications: Mixing even a small amount of an alkyl bromide into a non-halogenated waste carboy taints the entire container. Because the whole volume must now be treated as halogenated waste, disposal costs can increase by up to three times[4].
-
Chemical Reactivity: Halogenated solvents can react violently with strong alkali metals, aluminum, or strong oxidizing agents. Strict segregation prevents inadvertent exothermic cross-reactions in the waste carboy[2].
Step-by-Step Disposal Methodology
This protocol ensures a self-validating system where every action has a verifiable safety check.
Phase 1: Point-of-Generation Segregation
-
Select the Receptacle: Use a chemically compatible, clearly labeled 4-liter high-density polyethylene (HDPE) bottle or a 5-gallon white plastic carboy specifically designated for "Halogenated Organic Waste"[4]. Causality: Do not use metal containers, as trace moisture can hydrolyze the alkyl bromide to generate corrosive HBr that degrades steel[5].
-
Verify Compatibility: Ensure the waste mixture contains only compatible halogenated solvents (e.g., dichloromethane, chloroform) and trace non-halogenated organics. Never add inorganic acids, heavy metals, or oxidizers to this container[6].
-
Execute Transfer: Perform all transfers inside a certified chemical fume hood to prevent inhalation of volatile organic compounds (VOCs). Use a dedicated funnel to prevent spills, and immediately cap the container tightly after the addition[4].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately affix a Hazardous Waste Tag upon the first drop of waste. The tag must explicitly list "1-(2-Bromoethyl)-3-methylcyclohexane" and its estimated percentage. Check the "Halogenated Solvents" and "Toxic" hazard boxes[4].
-
Storage Conditions: Store the container in secondary containment within the SAA (at or near the point of generation). Keep it away from heat sources, direct sunlight, and incompatible chemicals[6].
-
Volume Monitoring: Monitor the container until it reaches 3/4 capacity. Causality: You must leave at least one inch of headspace for vapor expansion. If filled to the brim, ambient temperature fluctuations can cause the container to pressurize and rupture[5].
Phase 3: EHS Transfer and Final Disposal
-
Submit Request: Once the container is 3/4 full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department via your internal tracking system[6].
-
Final Inspection: Ensure the exterior of the container is clean, the cap is securely fastened (no cracks), and the Hazardous Waste Tag is completely filled out and clearly visible[5].
-
EHS Pickup: EHS will transfer the waste to a central accumulation area for eventual off-site commercial treatment by a permitted facility[3].
Emergency Spill Protocol
In the event of a localized laboratory spill of 1-(2-Bromoethyl)-3-methylcyclohexane, execute the following steps immediately:
-
Evacuate & Ventilate: Alert nearby personnel and ensure the fume hood is operating at maximum exhaust. Remove all sources of ignition[2].
-
Containment: Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb® or universal spill pads). Causality: Do not use combustible materials like sawdust, as they can react with certain organics or complicate the disposal classification[2].
-
Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a sealed, chemically compatible waste bucket.
-
Decontamination: Wash the affected area thoroughly with soap and copious amounts of water.
-
Disposal: Tag the sealed bucket as "Hazardous Waste - Spill Debris (Contains 1-(2-Bromoethyl)-3-methylcyclohexane)" and request immediate EHS pickup[4].
Workflow Visualization
The following diagram illustrates the logical decision tree for organic waste segregation, emphasizing the critical divergence point for halogenated compounds like 1-(2-Bromoethyl)-3-methylcyclohexane.
Decision tree for the segregation and disposal of halogenated organic waste.
References
1.[4] Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL:[Link]
2.[6] Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety URL:[Link]
4.[5] Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
6.[3] Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
Sources
- 1. 3 methylcyclohexanal | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. louisville.edu [louisville.edu]
Personal protective equipment for handling 1-(2-Bromoethyl)-3-methylcyclohexane
As a Senior Application Scientist, I frequently oversee the integration of highly reactive intermediates into drug development pipelines. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS: 22565-20-4) is a critical synthetic building block, particularly noted for its role in the synthesis of 1H-indazole-3-carboxamide compounds used as glycogen synthase kinase 3 beta (GSK-3β) inhibitors [1].
However, its utility in forming robust carbon-carbon or carbon-heteroatom bonds is intrinsically linked to its high reactivity. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), safe handling, and disposal of this specific primary alkyl bromide.
Mechanistic Toxicology: Understanding the Hazard
To handle a chemical safely, you must understand why it is hazardous. 1-(2-Bromoethyl)-3-methylcyclohexane features a highly polarizable carbon-bromine bond. The bromine atom serves as an excellent leaving group, rendering the adjacent primary carbon highly electrophilic.
In a biological context, this electrophilicity allows the molecule to undergo rapid Bimolecular Nucleophilic Substitution (SN2) reactions with endogenous nucleophiles. If absorbed through the skin or inhaled, the compound can alkylate sulfhydryl (-SH) groups in proteins and amino (-NH2) groups in nucleic acids [2]. This alkylation disrupts enzyme function, induces severe contact dermatitis, and presents potential mutagenic risks. Furthermore, like most , it acts as a severe lachrymator and respiratory irritant [3].
Mechanistic pathway of 1-(2-Bromoethyl)-3-methylcyclohexane toxicity via SN2 alkylation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic alkyl bromides. The cyclohexane ring confers significant non-polar character, allowing the molecule to rapidly permeate standard latex or thin nitrile gloves. We must select barrier materials based on chemical permeation kinetics.
| PPE Category | Recommended Material | Breakthrough Time | Mechanistic Rationale |
| Gloves (Primary) | Butyl Rubber (>0.3mm) | > 240 mins | High resistance to non-polar hydrocarbons and halogenated solvents. |
| Gloves (Secondary) | Nitrile (Double-gloved) | < 10 mins | Used only for dexterity over butyl; must be removed immediately upon splash contact. |
| Eye Protection | Indirect-vented goggles + Face shield | N/A | Prevents vapor intrusion and protects against severe lachrymatory effects. |
| Body Protection | Flame-Retardant (FR) Lab Coat | N/A | Mitigates flammability risks associated with volatile organic compounds. |
| Respiratory | Half-mask with Organic Vapor (OV) cartridges | N/A | Required only if engineering controls fail or during spill cleanup. |
Operational Workflow: Self-Validating Handling Protocol
Trust in a safety protocol requires self-validation—each step must confirm the success of the previous one. Never assume your engineering controls are functioning without physical verification.
Phase 1: Pre-Operational Verification
-
Airflow Validation: Verify the chemical fume hood's face velocity is between 0.4 and 0.6 m/s. Self-Validation: Tape a Kimwipe strip to the bottom of the sash; it must pull continuously inward.
-
Glove Integrity Check: Perform a pneumatic inflation test on your butyl rubber gloves. Self-Validation: Trap air inside the glove, roll the cuff tightly, and submerge in water to check for micro-punctures (bubbles).
-
Reagent Inspection: Inspect the reagent bottle for pressure buildup. Alkyl bromides can slowly degrade upon exposure to light or moisture, releasing corrosive hydrogen bromide (HBr) gas [4].
Phase 2: Execution & Transfer
-
Purge: Purge the reaction vessel with inert gas (N2 or Argon) to displace ambient moisture, preventing the slow hydrolysis of the alkyl bromide into an alcohol and HBr.
-
Transfer: Use a gas-tight glass syringe with a Luer-lock PTFE needle. Avoid plastic syringes, as the lipophilic cyclohexane moiety can leach plasticizers into your reaction.
-
Decontamination: Immediately rinse the syringe with a compatible non-polar solvent (e.g., heptane), followed by acetone, collecting all rinses in a designated halogenated waste container.
Emergency Response & Spill Mitigation Plan
A spill of 1-(2-Bromoethyl)-3-methylcyclohexane presents immediate inhalation and dermal hazards. The following workflow ensures rapid, systematic containment while minimizing cross-contamination.
Step-by-step operational workflow for mitigating an alkyl bromide laboratory spill.
Step-by-Step Spill Protocol:
-
Isolate: Immediately evacuate personnel from the vicinity. If the spill is >50 mL outside a fume hood, trigger the laboratory exhaust purge system.
-
Protect: Don a half-mask respirator with OV cartridges and heavy-duty butyl rubber gloves before re-approaching.
-
Contain: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the chemical can be flammable.
-
Neutralize & Collect: Carefully scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste bucket.
-
Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual trace HBr formed by ambient hydrolysis, followed by a thorough water rinse[5].
Waste Management & Disposal Plan
Improper disposal of alkyl bromides can lead to violent exothermic reactions in waste streams.
-
Segregation: Strictly segregate 1-(2-Bromoethyl)-3-methylcyclohexane waste into designated "Halogenated Organic Waste" containers.
-
Incompatibilities: Never mix with strong bases (e.g., NaOH, KOH) or strong oxidizing agents. Mixing with bases triggers an uncontrolled E2 elimination reaction, rapidly generating heat and flammable alkene gases.
-
Labeling: Clearly label the container with the full chemical name, CAS number (22565-20-4), and the hazard pictograms for "Corrosive" and "Health Hazard".
References
- Google Patents / WIPO - "Use of 1h-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors.
-
Lanxess - "Alkyl Bromides - Product Safety Assessment." Available at: [Link]
-
Saffron Chemicals - "The Best Practices and Advice for Chemical Safety in Laboratories." Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
